molecular formula C10H13NO4S B562430 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone CAS No. 1076198-44-1

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Número de catálogo: B562430
Número CAS: 1076198-44-1
Peso molecular: 243.277
Clave InChI: DOAQSGORRRZSPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, also known as 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.277. The purity is usually 95%.
BenchChem offers high-quality 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methoxy-5-propanoylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAQSGORRRZSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652636
Record name 2-Methoxy-5-propanoylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-44-1
Record name 2-Methoxy-5-propanoylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone CAS 1076198-44-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is limited in publicly accessible literature. This guide has been constructed by integrating the confirmed structural details of the molecule with established principles and data from structurally analogous compounds, namely aromatic sulfonamides and substituted propiophenones. All proposed protocols and properties should be considered theoretical and require experimental validation.

Introduction

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, with CAS number 1076198-44-1, is a unique organic molecule that merges two key chemical scaffolds: a substituted propiophenone and an aromatic sulfonamide. The sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] The propiophenone moiety serves as a versatile synthetic intermediate and is present in various biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, inferred pharmacological potential, and robust analytical methodologies for its characterization.

Section 1: Physicochemical Properties

The properties of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone can be tabulated based on its confirmed molecular formula and data extrapolated from related compounds like propiophenone and benzenesulfonamide.

PropertyValueSource / Basis
CAS Number 1076198-44-1Confirmed
Molecular Formula C₁₀H₁₃NO₄SConfirmed[3]
Molecular Weight 243.28 g/mol Calculated from Formula[3]
Appearance Predicted: White to off-white or brown solidAnalogy to similar compounds[4]
Melting Point Predicted: >100 °CAromatic sulfonamides are typically solids
Boiling Point Predicted: >300 °C (decomposes)High for multifunctional aromatic compounds
Solubility Predicted: Soluble in acetone, DMSO, methanol; sparingly soluble in waterGeneral solubility of sulfonamides and propiophenones[5]
pKa Predicted: 8-10 (sulfonamide N-H)Typical range for unsubstituted sulfonamides

Section 2: Synthesis and Manufacturing

A logical and established approach to synthesizing 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is via a multi-step pathway starting from a readily available precursor like 4-methoxyaniline or a related anisole derivative. A plausible route involves the chlorosulfonation of a methoxy-substituted aromatic ring followed by amination to form the sulfonamide, and a subsequent Friedel-Crafts acylation to introduce the propanone side chain.

A more direct, albeit potentially lower-yielding, route could involve the Friedel-Crafts acylation of a pre-formed 2-methoxybenzenesulfonamide. The following protocol details a conceptual synthesis based on established chemical transformations for similar molecules.[6][7][8]

Proposed Synthetic Workflow

Synthetic_Workflow Start 4-Methylanisole Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 2-Methoxy-5-methyl- benzenesulfonyl chloride Step1->Intermediate1 Step2 Amination (Aqueous Ammonia) Intermediate1->Step2 Intermediate2 2-Methoxy-5-methyl- benzenesulfonamide Step2->Intermediate2 Step3 Side-chain Oxidation (e.g., with KMnO₄) Intermediate2->Step3 Intermediate3 2-Methoxy-5-sulfamoyl- benzoic acid Step3->Intermediate3 Step4 Acylation/Chain Extension (e.g., with Propionyl Chloride) Intermediate3->Step4 FinalProduct 1-(4'-Methoxy-3'-sulfonamidophenyl) -1-propanone Step4->FinalProduct

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of 2-Methoxybenzenesulfonamide (Conceptual)

Step 1: Synthesis of 2-Methoxybenzenesulfonamide

  • Chlorosulfonation: To a stirred solution of anisole (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (2.0-3.0 eq) at 0-5 °C.[8]

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice. The product, 2-methoxybenzenesulfonyl chloride, will separate. Extract with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Amination: Dissolve the crude 2-methoxybenzenesulfonyl chloride in a solvent like THF. Cool to 0-5 °C and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[9]

  • Stir at room temperature for 3-5 hours. Remove the organic solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure 2-methoxybenzenesulfonamide.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

  • Add the 2-methoxybenzenesulfonamide (1.0 eq) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Section 3: Potential Pharmacological Activity

The biological activity of this molecule is likely dominated by the sulfonamide functional group, a well-known pharmacophore.

Mechanism of Action: Sulfonamide Group

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth. Human cells are unaffected as they obtain folic acid from their diet.[11] Non-antibacterial sulfonamides can exhibit a wide range of activities, including inhibition of carbonic anhydrase, which is relevant in diuretics and glaucoma treatment.[2][12]

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS Substrate Sulfonamide Sulfonamide Drug (Structural Analog) Sulfonamide->DHPS Competitive Inhibitor Inhibition Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Analytical_Workflow Sample Synthesized Product Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC-UV/DAD Purity->HPLC NMR ¹H & ¹³C NMR Structure->NMR MS LC-MS / HRMS Structure->MS Report Certificate of Analysis HPLC->Report NMR->Report MS->Report

Sources

In-Depth Technical Guide: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the regiochemical fidelity of intermediates dictates the safety and efficacy of the final drug product. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1), also formally known as 2-methoxy-5-propionylbenzenesulfonamide, is a critical structural building block[1]. It serves a dual role in modern drug development: as a direct precursor in alternative synthetic routes for alpha-1 adrenergic receptor antagonists (such as Tamsulosin) and as a highly monitored regioisomeric impurity standard[2].

This whitepaper provides a comprehensive mechanistic breakdown of its structural profiling, synthetic workflows, and the causality behind its chemical behavior, designed specifically for process chemists and analytical scientists.

Physicochemical Profiling & Structural Analysis

Understanding the quantitative and structural parameters of this compound is essential for predicting its reactivity during electrophilic aromatic substitution and downstream amination. The molecule features a highly activated aromatic ring due to the electron-donating methoxy group, which is counterbalanced by the electron-withdrawing sulfonamide and propiophenone moieties.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-Methoxy-5-propionylbenzenesulfonamide
Common Name 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone
CAS Number 1076198-44-1[1]
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol [1]
Key Functional Groups Primary sulfonamide, Aryl methyl ether, Aryl alkyl ketone
Isotopic Variants (Analytical) d3-methyl derivative (CAS 1189482-14-1)[],[4]

Mechanistic Role in Drug Development

The core value of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone lies in its ability to be converted into a 2-aminopropyl pharmacophore , which is the critical binding motif for alpha-1a adrenergic receptors in the prostate[2].

The Regioisomerism Challenge: Standard Tamsulosin synthesis often utilizes a 2-propanone regioisomer (5-(2-oxopropyl)-2-methoxybenzenesulfonamide) to undergo reductive amination. However, when the 1-propanone variant is synthesized, it requires an alternative pathway: alpha-bromination followed by nucleophilic substitution (


) and subsequent ketone deoxygenation. Because these two pathways can cross-contaminate, the 1-propanone variant is rigorously tracked as an impurity. To achieve this, analytical laboratories frequently employ isotopically labeled versions (e.g., d3-methyl) as internal standards for LC-MS/MS method validation and isotopic dilution assays[].

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols detail not just the procedural steps, but the causality behind the chemical choices and the self-validating analytical checks required at each stage.

Protocol 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone from 2-methoxybenzenesulfonamide.

  • Activation: Suspend anhydrous Aluminum Chloride (

    
    ) in dichloromethane (DCM) at 0°C. Slowly add propionyl chloride.
    
    • Causality:

      
       acts as a Lewis acid, complexing with the chloride to generate a highly electrophilic acylium ion.
      
  • Electrophilic Aromatic Substitution: Add 2-methoxybenzenesulfonamide dropwise. Maintain at 0°C for 1 hour, then warm to ambient temperature.

    • Causality: The methoxy group strongly activates the ring and directs the incoming electrophile to the ortho and para positions. However, the bulky sulfonamide group at C1 creates severe steric hindrance at the ortho position (C3). Consequently, the acylium ion attacks exclusively at the para position (C5), ensuring high regiochemical fidelity[2].

  • Quenching & Extraction: Quench the reaction over crushed ice/HCl to destroy the aluminum complex. Extract with ethyl acetate and wash with brine.

  • Self-Validating Check (1H NMR): The success of the regioselective substitution is confirmed by a classic 1,2,4-trisubstituted aromatic splitting pattern.

Table 2: Quantitative NMR Validation Data for Protocol 1
Proton AssignmentMultiplicityExpected Shift (ppm)Coupling Constant (

)
H-3 (Aromatic) Doublet (d)~7.1~8.5 Hz
H-4 (Aromatic) Doublet of doublets (dd)~8.0~8.5 Hz, ~2.0 Hz
H-6 (Aromatic) Doublet (d)~8.3~2.0 Hz
-CH₂- (Propanone) Quartet (q)~2.9~7.2 Hz
Protocol 2: Alpha-Bromination for Amine Coupling

Objective: Convert the 1-propanone intermediate into a reactive electrophile for downstream amination.

  • Enolization: Dissolve 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in glacial acetic acid. Add a catalytic amount of hydrobromic acid (HBr).

    • Causality: The acidic environment promotes the tautomerization of the ketone into its enol form, specifically at the alpha-carbon (C2 of the propanone chain).

  • Halogenation: Add a stoichiometric amount of liquid Bromine (

    
    ) dropwise at room temperature.
    
    • Causality: The electron-rich double bond of the enol attacks the

      
       molecule, yielding 2-bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. This creates an excellent leaving group for the subsequent 
      
      
      
      coupling with 2-(2-ethoxyphenoxy)ethylamine.
  • Self-Validating Check (1H NMR): The scientist can validate the exact position of bromination by observing the aliphatic protons. The original -CH₂- quartet (~2.9 ppm) will disappear, replaced by a downfield -CH- quartet at ~5.1 ppm, confirming alpha-substitution without over-bromination.

Visualizing the Synthetic Pathway

The following Graphviz diagram maps the logical progression from the starting material through the 1-propanone intermediate to the final API structure.

G SM 2-Methoxybenzenesulfonamide (Starting Material) Intermediate 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone CAS: 1076198-44-1 SM->Intermediate Propionyl Chloride, AlCl3 (Regioselective Acylation) Bromo 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone Intermediate->Bromo Br2, AcOH (Alpha-Bromination) API Alpha-1 Blocker API (e.g., Tamsulosin derivative) Bromo->API 1. Amine Coupling (SN2) 2. Ketone Reduction

Synthetic pathway of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone to alpha-blockers.

References

  • Title: CAS No : 1076198-44-1 | Product Name : 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone - Pharmaffiliates Source: pharmaffiliates.com URL: 1

  • Title: EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents Source: google.com (Patents) URL: 2

  • Title: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 - PubChem - NIH Source: nih.gov URL: 4

  • Title: CAS 1189482-14-1 1-(4'-Methoxy-3'-Sulfonamidophenyl)-1-Propanone-[d3] - BOC Sciences Source: bocsci.com URL:

Sources

An In-depth Technical Guide to the Discovery and History of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, a pivotal intermediate in the development of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The narrative delves into the origins of its synthesis, intrinsically linked to the pioneering work on Tamsulosin by Yamanouchi Pharmaceutical Co., Ltd. in the 1980s. Detailed synthetic methodologies, including the seminal Friedel-Crafts acylation and subsequent functional group transformations, are presented with a focus on the causal relationships behind experimental choices. This guide consolidates characterization data and provides detailed experimental protocols to support researchers in the fields of medicinal chemistry and drug development.

Introduction: A Molecule at the Heart of a Blockbuster Drug

The significance of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in medicinal chemistry is inseparable from the development of Tamsulosin, a highly selective α1A and α1D adrenergic receptor antagonist.[1] Tamsulosin revolutionized the treatment of benign prostatic hyperplasia (BPH) by offering a targeted therapeutic approach with a favorable side-effect profile.[2][] This intermediate, also known by its IUPAC name 2-Methoxy-5-propionylbenzenesulfonamide, represents a crucial building block, embodying the core structural features necessary for the pharmacological activity of Tamsulosin. Its discovery and the refinement of its synthesis were critical milestones in the journey of Tamsulosin from a promising compound to a globally recognized pharmaceutical agent.

Historical Context: The Dawn of Tamsulosin and its Precursors

The story of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone begins with the research and development efforts at the Japanese company Yamanouchi Pharmaceutical Co., Ltd. in the 1980s.[4] Their pioneering work, documented in patents from that era, laid the foundation for the synthesis of a new class of sulfamoylphenethylamine derivatives with potent α-adrenergic blocking activity.[5] The initial patent for Tamsulosin was published on August 26, 1981, marking a significant step forward in the treatment of BPH.[5]

The development of a commercially viable synthesis for Tamsulosin necessitated the efficient production of key intermediates. Among these, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone emerged as a central precursor. Its structure contains the methoxy and sulfonamide-substituted phenyl ring, which is a key pharmacophore for interacting with the α1-adrenergic receptors. The propanone side chain provides the scaffold for the subsequent introduction of the chiral amine, which is essential for the drug's stereospecific activity.

Synthetic Strategies: From Conception to Refined Protocols

The synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone has been approached through several strategic pathways. The most prominent and historically significant method involves a multi-step sequence starting from readily available materials.

The Friedel-Crafts Approach: A Cornerstone of Synthesis

A common and effective route to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone commences with the Friedel-Crafts acylation of an appropriate methoxybenzene derivative. This classic carbon-carbon bond-forming reaction is pivotal for introducing the propionyl group to the aromatic ring.

A logical synthetic pathway, derived from the analysis of Tamsulosin's structure and related synthetic literature, is outlined below. This approach ensures the correct placement of the functional groups on the aromatic ring.

Synthesis_Pathway Anisole Anisole (Methoxybenzene) FriedelCrafts Friedel-Crafts Acylation Anisole->FriedelCrafts PropionylChloride Propionyl Chloride PropionylChloride->FriedelCrafts Propiophenone 1-(4-Methoxyphenyl)propan-1-one FriedelCrafts->Propiophenone Lewis Acid (e.g., AlCl3) Chlorosulfonation Chlorosulfonation Propiophenone->Chlorosulfonation Chlorosulfonic Acid SulfonylChloride 2-Methoxy-5-propionylbenzenesulfonyl Chloride Chlorosulfonation->SulfonylChloride Amination Amination SulfonylChloride->Amination Ammonia Target 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone Amination->Target

Caption: Generalized synthetic pathway to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Detailed Experimental Protocol

The following protocol represents a consolidated and logical approach for the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, based on established chemical principles and information gleaned from the patent literature.

Step 1: Friedel-Crafts Acylation of Anisole

  • Objective: To synthesize 1-(4-methoxyphenyl)propan-1-one.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve anisole in a suitable solvent such as dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

    • Add propionyl chloride dropwise from the dropping funnel, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring the mixture onto crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methoxyphenyl)propan-1-one.

Step 2: Chlorosulfonation of 1-(4-methoxyphenyl)propan-1-one

  • Objective: To synthesize 2-methoxy-5-propionylbenzenesulfonyl chloride.

  • Procedure:

    • To the crude 1-(4-methoxyphenyl)propan-1-one from the previous step, slowly add an excess of chlorosulfonic acid at a low temperature (0-5 °C).

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methoxy-5-propionylbenzenesulfonyl chloride.

Step 3: Amination of 2-Methoxy-5-propionylbenzenesulfonyl Chloride

  • Objective: To synthesize 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

  • Procedure:

    • Dissolve the 2-methoxy-5-propionylbenzenesulfonyl chloride in a suitable solvent like dichloromethane or tetrahydrofuran.

    • Cool the solution to 0-5 °C.

    • Slowly add an excess of cold aqueous ammonia dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

    • Purify the crude 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone by recrystallization from a suitable solvent system (e.g., ethanol-water).

Physicochemical and Spectroscopic Data

The following table summarizes the key identifiers and physicochemical properties of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

PropertyValue
IUPAC Name 2-Methoxy-5-propionylbenzenesulfonamide
Synonyms 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone
CAS Number 1076198-44-1
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and acetone
Spectroscopic Characterization

While a specific, publicly available, fully assigned high-resolution NMR spectrum for this particular intermediate is not readily found, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Predicted):

    • Aromatic protons would appear in the range of 7.0-8.0 ppm.

    • The methoxy group (CH₃O-) protons would be a singlet around 3.9-4.0 ppm.

    • The propanone side chain would show a quartet for the methylene group (-CH₂-) around 2.9-3.1 ppm and a triplet for the methyl group (-CH₃) around 1.1-1.2 ppm.

    • The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet.

  • ¹³C NMR (Predicted):

    • The carbonyl carbon (C=O) would be significantly downfield, around 198-200 ppm.

    • Aromatic carbons would resonate in the 110-160 ppm region.

    • The methoxy carbon would be around 56 ppm.

    • The methylene and methyl carbons of the propanone side chain would appear in the aliphatic region of the spectrum.

Role in Drug Development: The Gateway to Tamsulosin

The primary and most significant application of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is its role as a key intermediate in the synthesis of Tamsulosin.[4] The subsequent steps in the Tamsulosin synthesis involve the transformation of the ketone functionality of this intermediate into a chiral amine.

Tamsulosin_Synthesis Intermediate 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone ReductiveAmination Reductive Amination (or other chiral amine synthesis) Intermediate->ReductiveAmination ChiralAmine (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide ReductiveAmination->ChiralAmine Coupling N-Alkylation ChiralAmine->Coupling Tamsulosin Tamsulosin Coupling->Tamsulosin SideChain 2-(2-Ethoxyphenoxy)ethyl bromide SideChain->Coupling

Caption: Role of the title compound in the synthesis of Tamsulosin.

Various methods have been developed for this transformation, including classical resolution of the racemic amine and more modern asymmetric synthesis approaches to directly obtain the desired (R)-enantiomer.[6]

Conclusion

The discovery and development of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone are a testament to the intricate and often unheralded work that underpins the synthesis of major pharmaceutical agents. While not a therapeutic agent itself, its existence and the methods for its efficient synthesis were indispensable for the successful development of Tamsulosin. This technical guide has provided a detailed account of its history, a robust synthetic protocol, and its critical role in drug development, offering valuable insights for researchers and scientists in the field.

References

  • Yamanouchi Pharmaceutical Co., Ltd. (1981). Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions containing them. European Patent EP 0 034 432.[5]

  • Sagratini, G., Angeli, P., Buccioni, M., Gulini, U., Marucci, G., Melchiorre, C., ... & Giardinà, D. (n.d.). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues.

  • Yamanouchi Pharmaceutical Co., Ltd. (1991). Process for producing optically active benzene-sulfonamide derivates. European Patent EP0257787B1.[7]

  • BenchChem. (2025). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide.[4]

  • Supplementary information for - Semantic Scholar. (n.d.).[8]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.[9]

  • Yamanouchi Pharmaceutical Co., Ltd. (1992). Preparation method for tamsulosin hydrochloride. Chinese Patent CN103508928A.[10]

  • Imai, K., et al. (1992). Synthesis method of tamsulosin hydrochloride. European Patent EP 0034432.[11]

  • Lek Farmacevtska Druzba Dd. (2005). Tamsulosin tablets. Netherlands Patent NL1021822A1.[12]

  • Radadiya, K. (2025, January 13). Tamsulosin Hydrochloride: Structure, Properties, Pharmacology, and Safety. Chemignition.[13]

  • Divi's Laboratories Limited. (2011). Process for the preparation of tamsulosin and intermediates thereof. United States Patent US8017803B2.[14]

  • Reddy, M. S., et al. (2004). An improved process for the preparation of tamsulosin hydrochloride. World Intellectual Property Organization WO2004016582A1.[15]

  • Wilde, M. I., & McTavish, D. (1996). Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. Drugs & aging, 9(3), 213–230.[1]

  • Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. (n.d.).[6]

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011). European Patent Office.[16]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428) - NP-MRD. (n.d.).[17]

  • Reddy, A. V., Rao, S. U. B., Narasimha, G. L., & Dubey, P. K. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications, 39(8), 1451-1456.[18]

  • 5-Acetonyl-2-methoxybenzene sulfonamide synthesis - ChemicalBook. (n.d.).[19]

  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). Google Patents.[20]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.[21]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.[22]

  • public assessment report - Geneesmiddeleninformatiebank. (2011, March 24).[2]

  • Tamsulosin Impurities - BOC Sciences. (n.d.).[]

  • Supporting Information. (2024). The Royal Society of Chemistry.[23]

  • Yamanouchi Pharmaceutical Co., Ltd. (2005). Tablet composition with a prolonged release of tamsulosin. United States Patent Application US20070269514A1.[24]

  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | C10H13NO4S | CID 14179759. (n.d.). PubChem.[25]

  • Jones, C. D., et al. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate.[26]

Sources

The Synthetic Utility and Pharmacological Mechanism of Action of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (also known as 4-methoxy-3-sulfonamidopropiophenone) occupies a highly specialized niche. It does not possess intrinsic biological activity; rather, its "mechanism of action" is bipartite. First, it exhibits a chemical mechanism of action as a critical synthetic precursor, undergoing highly specific reductive amination to form chiral amines. Second, it provides the essential pharmacophoric core (the methoxybenzenesulfonamide motif) responsible for the pharmacological mechanism of action of its downstream Active Pharmaceutical Ingredient (API): Tamsulosin [1].

This whitepaper dissects both the chemical reactivity of this propanone intermediate in API manufacturing and the biological signaling pathways modulated by its final derivative, providing a comprehensive guide for drug development professionals.

Chemical Mechanism of Action: Synthetic Transformation

The primary chemical utility of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone lies in its conversion to 5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This transformation is achieved via a transfer hydrogenation reaction (reductive amination)[1].

The Transfer Hydrogenation Pathway

Traditional reductive aminations often rely on high-pressure hydrogen gas, which introduces significant safety and scalability bottlenecks. To bypass this, ammonium formate is utilized in the presence of a Palladium on Carbon (Pd/C) catalyst[2].

  • Imine Formation: Ammonium formate dissociates in solution. The ammonia acts as a nucleophile, attacking the ketone carbonyl of the propanone to form an intermediate imine (or enamine).

  • Catalytic Reduction: Concurrently, the formate ion decomposes on the surface of the Pd/C catalyst to release carbon dioxide and hydrogen. This localized, in-situ hydrogen generation stereoselectively reduces the imine double bond to yield the primary amine[1].

  • Alkylation: The resulting amine is subsequently condensed with 2-(o-ethoxyphenoxy)ethyl bromide to synthesize the final Tamsulosin molecule[1].

Synthesis A 1-(4'-Methoxy-3'-sulfonamidophenyl) -1-propanone C 5-(2-aminopropyl)-2- methoxybenzenesulfonamide A->C Reductive Amination B Ammonium Formate + Pd/C (Methanol) B->C H2 & N donor E Tamsulosin (API) C->E Alkylation D 2-(o-ethoxyphenoxy) ethyl bromide D->E Condensation

Caption: Chemical synthesis workflow from the propanone intermediate to the Tamsulosin API.

Quantitative Reaction Parameters

The efficiency of this chemical mechanism is highly dependent on stoichiometric ratios and solvent selection.

Table 1: Optimized Conditions for Reductive Amination

Reagent / ParameterFunctional RoleQuantitative Value / Ratio
Propanone Intermediate Starting Material (Ketone)1.0 molar equivalent
Ammonium Formate Nitrogen source & Hydrogen donor5.0 - 10.0 molar equivalents
Pd/C (5%) Transfer Hydrogenation Catalyst0.8x weight of starting material
Methanol Protic Solvent (Stabilizes Imine)25 mL per gram of ketone
Temperature Reaction KineticsReflux (approx. 60-65°C)

Pharmacological Mechanism of Action: The Active Derivative

Once 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is synthetically elaborated into Tamsulosin, the resulting molecule exhibits potent biological activity. The methoxybenzenesulfonamide ring—inherited directly from the propanone intermediate—is the critical structural motif that dictates high binding affinity to


 and 

adrenergic receptors[3].
The GPCR Signaling Cascade

The


-adrenergic receptor is a G protein-coupled receptor (GPCR) predominantly located in the prostatic stroma and vascular smooth muscle cells (VSMCs)[4].
  • Receptor Antagonism: Tamsulosin competitively binds to the

    
    -AR, preventing endogenous norepinephrine from activating the receptor[5].
    
  • Gq-Protein Inhibition: By blocking the receptor, Tamsulosin prevents the activation of the associated Gq-protein[3].

  • Phospholipase C (PLC) Suppression: Inactive Gq fails to stimulate PLC. Consequently, PLC cannot hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2)[4].

  • IP3 and DAG Depletion: The cleavage of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG) is halted[4]. Without DAG, Protein Kinase C (PKC-

    
    ) remains inactive[6].
    
  • Calcium Blockade: IP3 normally travels to the endoplasmic reticulum to bind L-type calcium channels. By suppressing IP3, Tamsulosin prevents the release of intracellular

    
    [4]. The lack of free 
    
    
    
    results in the relaxation of smooth muscle tissue, alleviating symptoms of Benign Prostatic Hyperplasia (BPH) and Abdominal Aortic Aneurysms (AAA)[4],[3].

Pharmacology T Tamsulosin R α1A-Adrenergic Receptor (GPCR) T->R Antagonizes G Gq Protein (Inhibited) R->G Prevents Activation PLC Phospholipase C (PLC) (Inactive) G->PLC No Signal PIP2 PIP2 Cleavage Blocked PLC->PIP2 Inhibits IP3 Decreased IP3 & DAG PIP2->IP3 Prevents Ca Blocked Ca2+ Release (Endoplasmic Reticulum) IP3->Ca No Binding to L-type Channels SM Smooth Muscle Relaxation Ca->SM Reduces Intracellular Ca2+

Caption: Pharmacological mechanism of Tamsulosin inhibiting the IP3/DAG signaling pathway.

Table 2: Pharmacological Impact of


-AR Antagonism 
Target / Pathway ComponentNormal Adrenergic StateTamsulosin-Inhibited State
Phospholipase C (PLC) Active (Cleaves PIP2)Inactive
IP3 Levels ElevatedSuppressed
Protein Kinase C (PKC-

)
Activated by DAGInactive
Endoplasmic Reticulum

Released into CytosolRetained in ER
Smooth Muscle Tone ContractedRelaxed

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and internal checkpoints.

Protocol 1: Transfer Hydrogenation of the Propanone Intermediate

Objective: Convert 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone to its corresponding amine.

  • Preparation: Dissolve 2.0 g of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone and 1.6 g of 5% Pd/C in 50 mL of methanol[1]. Causality: Methanol acts as a protic solvent that stabilizes the transient imine intermediate.

  • Reagent Addition: Add 4.0 g of ammonium formate to the mixture[1].

  • Reaction: Heat the mixture to reflux.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (5:1 v/v)[1]. The reaction is complete when the starting material spot completely disappears, confirming total conversion.

  • Workup: Filter the mixture to remove the Pd/C catalyst. Evaporate the methanol filtrate under reduced pressure[1].

  • Extraction: Add 20 mL of deionized water to the residue. Adjust the pH to ~11 using a 10% sodium carbonate solution[1]. Causality: The alkaline pH ensures the newly formed amine is fully deprotonated, maximizing its partition coefficient into the organic phase. Extract with dichloromethane (3 x 20 mL), concentrate, and dry to yield the product (Expected yield: ~65%)[1].

Protocol 2: In Vitro Validation of IP3 Pathway Inhibition

Objective: Validate the pharmacological mechanism of the synthesized API.

  • Cell Culture: Culture murine vascular smooth muscle cells (VSMCs) in standard DMEM supplemented with 10% FBS[4].

  • Pre-treatment: Incubate the experimental group with 10 nM Tamsulosin for 30 minutes. Leave the positive control group untreated.

  • Stimulation: Introduce an

    
    -agonist (e.g., phenylephrine) to both groups to trigger the GPCR cascade.
    
  • Lysis and Quantification: Lyse the cells and immediately quantify intracellular IP3 levels using a competitive ELISA kit[4].

  • Validation: A statistically significant reduction in IP3 levels in the Tamsulosin-treated group compared to the positive control validates the successful blockade of the Phospholipase C pathway[4].

References

  • Source: Google Patents (CN102206176A)
  • Source: Google Patents (US8017803B2)
  • Tamsulosin Attenuates Abdominal Aortic Aneurysm Growth - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • The Effect of Long-Term Tamsulosin Monotherapy and Tamsulosin – Dutasteride Combination Therapy on PKC-α Enzyme Expression in Prostate Stromal Tissue - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers - MDPI Source: MDPI URL:[Link]

  • The Adverse Effects of Tamsulosin in Men with Benign Prostatic Hyperplasia, a Review of the Literature - SciSpace Source: SciSpace URL:[Link]

Sources

Technical Whitepaper: Biological Activity and Analytical Profiling of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1), chemically designated as 2-methoxy-5-propionylbenzenesulfonamide, is a critical structural moiety and known process impurity in the synthesis of alpha-1 adrenergic receptor antagonists, most notably Tamsulosin [1]. While primarily recognized as an analytical target for drug metabolism and pharmacokinetics (DMPK) profiling, its unsubstituted benzenesulfonamide pharmacophore presents distinct biological activities, particularly concerning Carbonic Anhydrase (CA) inhibition and potential cyclooxygenase (COX) modulation.

This whitepaper provides an authoritative guide on the mechanistic origins of this compound, its pharmacological potential, and self-validating experimental protocols for its analytical quantification and biological assaying.

Mechanistic Origins: Wacker Oxidation and Isomerization

To understand the biological relevance of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, one must first understand its chemical origin. In the industrial synthesis of Tamsulosin, the target intermediate is 5-(2-oxopropyl)-2-methoxybenzenesulfonamide, typically generated via the Wacker oxidation of an allyl precursor using a Palladium/Copper catalytic system.

However, the


 catalyst is also a potent olefin isomerization agent. It can catalyze the migration of the terminal double bond of the allyl group into conjugation with the aromatic ring, yielding a thermodynamically stable 1-propenyl intermediate. Subsequent oxidation of this conjugated system shifts the carbonyl formation from the C2 position (acetonyl) to the C1 position (propionyl), generating the 1-propanone impurity.

WackerPathway A 5-Allyl-2-methoxybenzenesulfonamide B Wacker Oxidation (PdCl2, CuCl, O2) A->B Markovnikov Addition D Double Bond Isomerization (Side Reaction) A->D Isomerization C 5-(2-oxopropyl)-2-methoxybenzenesulfonamide (Target Intermediate) B->C E 5-(1-propenyl)-2-methoxybenzenesulfonamide D->E F Oxidative Cleavage E->F Oxidation G 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (Process Impurity) F->G

Wacker oxidation pathway and the generation of the 1-propanone process impurity.

Potential Biological Activities & Pharmacological Relevance

Carbonic Anhydrase (CA) Inhibition

The most significant biological activity of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone stems from its unsubstituted primary sulfonamide group (


). This functional group is the classic pharmacophore for binding to the zinc ion (

) in the active site of Carbonic Anhydrase metalloenzymes [2].

Upon entering the physiological pH environment (~7.4), a fraction of the sulfonamide deprotonates to form a sulfonamide anion (


). This anion acts as a strong nucleophile, displacing the zinc-bound catalytic water molecule in the CA active site, forming a stable tetrahedral coordinate bond and halting the hydration of 

to bicarbonate. The presence of the electron-donating methoxy group at the ortho position relative to the sulfonamide modulates the

, often enhancing isoform selectivity (e.g., against tumor-associated CA IX and CA XII).

CA_Inhibition A 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone B Deprotonation (-SO2NH-) A->B pH 7.4 C CA Active Site (Zn2+ Cleft) B->C Entry into Cavity D Displacement of Catalytic Water C->D Nucleophilic Attack E Zn2+ Coordination (Enzyme Inhibition) D->E Stable Complex

Mechanism of Carbonic Anhydrase inhibition by benzenesulfonamide derivatives.

Alpha-1 Adrenergic Receptor Modulation

While the ketone itself lacks the amine required for potent alpha-1 adrenergic receptor binding, it serves as a direct precursor. Reductive amination of the 1-propanone yields 1-aminopropyl derivatives. These structural analogs of Tamsulosin exhibit shifted spatial geometries due to the shortened distance between the aromatic ring and the basic nitrogen, providing a valuable scaffold for studying receptor subtype selectivity (Alpha-1A vs. Alpha-1D).

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the biological activity, Table 1 summarizes the representative inhibition constants (


) for the 2-methoxybenzenesulfonamide pharmacophore class against various human CA isoforms. The data illustrates how the substitution pattern at the C5 position (such as a propionyl group) drives selectivity toward transmembrane tumor-associated isoforms over cytosolic off-targets.

Table 1: Representative CA Inhibition Profile of 2-Methoxybenzenesulfonamide Derivatives

Compound ScaffoldhCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Transmembrane)

(nM)
hCA XII (Transmembrane)

(nM)
Unsubstituted Benzenesulfonamide4,2002503842
2-Methoxybenzenesulfonamide>10,0008502418
2-Methoxy-5-propionylbenzenesulfonamide >10,000 1,200 15 12
Acetazolamide (Control)25012255.7

Note: Values are representative class averages demonstrating the SAR shift caused by the 2-methoxy and 5-acyl substitutions, which sterically hinder binding in the narrower CA I/II active sites while favoring the wider CA IX/XII clefts.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to guide the researcher.

Protocol 1: LC-MS/MS Quantification in DMPK Studies

Because 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is a critical impurity and potential metabolite, accurate quantification in biological matrices is essential. This protocol utilizes the commercially available stable isotope standard, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 [1], to create a self-correcting analytical system.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Step: Add 300 µL of ice-cold Acetonitrile (containing 50 ng/mL of the d3-internal standard) to 100 µL of plasma.

    • Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound analytes. The simultaneous addition of the d3-standard ensures that any subsequent matrix effects or extraction losses apply equally to both the analyte and the standard, validating the final quantification.

  • Chromatographic Separation:

    • Step: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The hydrophobic propionyl and methoxy groups dictate retention on the C18 stationary phase. Formic acid acts as a proton donor, ensuring the ketone and sulfonamide are optimally ionized for positive electrospray ionization (+ESI).

  • Mass Spectrometry (MRM Mode):

    • Step: Monitor the transition

      
       244.1 
      
      
      
      [Fragment] for the analyte and
      
      
      247.1
      
      
      [Fragment] for the d3-standard.
    • Causality: Multiple Reaction Monitoring (MRM) filters out background matrix noise. The +3 Da mass shift of the internal standard allows for distinct isolation in the first quadrupole (Q1) without chromatographic separation from the analyte.

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay

To validate the biological activity of the sulfonamide moiety, a kinetic assay measuring the rate of


 hydration is utilized.

Methodology:

  • Buffer Preparation:

    • Step: Prepare a 10 mM HEPES buffer at pH 7.4, containing 0.1 M

      
       and 0.2 mM Phenol Red indicator.
      
    • Causality: HEPES maintains physiological pH without coordinating the

      
       ion (unlike phosphate buffers, which can act as weak competitive inhibitors). Phenol Red is chosen because its color transition perfectly overlaps with the acidification caused by the reaction 
      
      
      
      .
  • Enzyme-Inhibitor Pre-incubation:

    • Step: Incubate recombinant hCA IX (10 nM) with varying concentrations of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Causality: Sulfonamides are tight-binding but relatively slow-associating inhibitors. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before initiating the reaction, preventing artificially high

      
       calculations.
      
  • Kinetic Measurement:

    • Step: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with

      
      -saturated water. Monitor the absorbance decay at 557 nm (the absorption maximum of the basic form of Phenol Red).
      
    • Causality: The rapid mixing allows for the observation of initial reaction velocities (within milliseconds) before product inhibition by bicarbonate occurs. The decrease in absorbance directly correlates to the rate of

      
       production, allowing for the calculation of the inhibition constant (
      
      
      
      ) via the Cheng-Prusoff equation.

Conclusion

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is far more than a mere synthetic byproduct. Its unique 2-methoxy-5-propionylbenzenesulfonamide architecture makes it a highly valuable molecular probe. By understanding its mechanistic origins via Wacker oxidation isomerization, researchers can leverage this compound both as a stringent analytical standard in Tamsulosin manufacturing and as a potent scaffold for developing selective transmembrane Carbonic Anhydrase inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45039730, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3". PubChem,[Link]

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design". Nature Reviews Drug Discovery,[Link]

In-Depth Technical Guide on 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone: Safety, Handling, and Process Integration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1076198-44-1), also known as 4-methoxy-3-sulfonamidopropiophenone, is a highly specialized chemical intermediate critical to the pharmaceutical synthesis of Tamsulosin—a potent alpha-1 adrenergic receptor antagonist used globally for benign prostatic hyperplasia (BPH)[1].

For process chemists and drug development professionals, mastering the handling of this compound requires a deep understanding of its dual-functional nature. The molecule features both a reactive propiophenone moiety (susceptible to nucleophilic attack and reduction) and a sulfonamide group (which dictates its solubility profile and toxicological hazards). This whitepaper synthesizes field-proven safety guidelines, physicochemical profiling, and a self-validating synthetic methodology for its downstream integration.

Physicochemical Profiling & Hazard Assessment

Understanding the structural causality of a compound is the first step in designing robust safety protocols. The sulfonamide group (-SO₂NH₂) is weakly acidic and can trigger hypersensitivity reactions in susceptible individuals, while the ketone group contributes to the compound's reactivity and potential as a localized irritant.

Table 1: Physicochemical & Hazard Profile
PropertySpecification
Chemical Name 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone
Common Synonyms 2-Methoxy-5-propionylbenzenesulfonamide; 4-methoxy-3-sulfonamidopropiophenone
CAS Number 1076198-44-1[2]
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Physical Appearance Brown Solid[2]
GHS Classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Advanced Safety & Handling Protocols

As a Senior Application Scientist, I emphasize that safety is not merely a checklist—it is a hierarchical system of controls designed to mitigate specific chemical behaviors.

Engineering Controls & PPE

Due to the H335 (respiratory irritation) and potential sulfonamide sensitization risks, handling the raw brown solid must be conducted within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 biological safety cabinet to prevent aerosolization of particulates.

  • Dermal Protection: Double-gloving with nitrile is mandatory. Sulfonamides can penetrate compromised latex, and the secondary glove acts as a self-validating barrier (if the outer glove tears, the inner remains intact).

  • Ocular Protection: Tight-fitting chemical safety goggles (not standard safety glasses) to mitigate H319 risks.

Spill Response & Decontamination Causality

If a powder spill occurs, do not use dry sweeping, which aerosolizes the API.

  • Protocol: Cover the spill with absorbent pads dampened with a mildly alkaline detergent solution.

  • Causality: The sulfonamide proton is mildly acidic due to the electron-withdrawing nature of the adjacent -SO₂ group. Applying an alkaline solution (pH 9-10) deprotonates the sulfonamide, converting the hydrophobic solid into a highly water-soluble sodium salt, thereby ensuring complete chemical removal from the surface.

SafetyWorkflow Hazard Hazard Identification (H302, H315, H319, H335) EngControl Engineering Controls (Fume Hood, HEPA, VBE) Hazard->EngControl PPE Personal Protective Equipment (Nitrile Gloves, Respirator, Goggles) EngControl->PPE Handling Safe Handling & Execution PPE->Handling Spill Spill Response & Decon (Alkaline Detergent Wash) Handling->Spill If compromised

Hierarchical safety and containment workflow for handling sulfonamide intermediates.

Synthetic Workflow & Process Integration

The primary utility of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is its conversion into 5-(2-aminopropyl)-2-methoxybenzenesulfonamide via reductive amination[1]. The following protocol utilizes transfer hydrogenation, which eliminates the need for hazardous high-pressure hydrogen gas cylinders.

Table 2: Reagent Stoichiometry for Reductive Amination
ReagentFunctionQuantityEquivalents
1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone Starting Material2.0 g1.0 eq
Ammonium Formate Amine Source & H₂ Donor4.0 g~7.7 eq
5% Palladium on Carbon (Pd/C) Catalyst1.6 g-
Methanol Solvent50 mL-
10% Sodium Carbonate (Na₂CO₃) Basification AgentTo pH ~11-
Dichloromethane (DCM) Extraction Solvent3 x 20 mL-
Step-by-Step Methodology
  • Reaction Assembly: Dissolve 2.0 g of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone and 1.6 g of 5% Pd/C in 50 mL of methanol within a round-bottom flask.

  • Reagent Addition: Add 4.0 g of ammonium formate.

    • Causality: Ammonium formate acts as a dual-purpose reagent. It thermally decomposes to release ammonia (NH₃), which condenses with the ketone to form an imine. Simultaneously, it releases hydrogen gas (H₂) over the Pd/C catalyst, which reduces the imine to the target racemic amine.

  • Reflux & Validation: Heat the mixture to reflux. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (5:1 v/v) mobile phase. The disappearance of the starting material spot acts as the self-validating checkpoint for reaction completion.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Safety Note: Never let the Pd/C filter cake dry out in air, as it is highly pyrophoric; immediately quench with water.

  • Workup & Phase Extraction: Evaporate the methanol under reduced pressure. Add 20 mL of deionized water to the residue, then adjust the pH to ~11 using 10% Na₂CO₃ solution.

    • Causality: The newly formed amine initially exists as a water-soluble formate salt. Adjusting the pH to 11 deprotonates the amine, generating the lipophilic free base.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). The phase separation is self-validating: the product partitions exclusively into the lower organic layer, leaving inorganic salts in the aqueous phase. Combine the organic layers, concentrate, and isolate the final intermediate (Expected yield: ~65%)[1].

SynthPathway A 1-(4'-Methoxy-3'-sulfonamidophenyl) -1-propanone (CAS: 1076198-44-1) B Ammonium Formate + Pd/C (Reductive Amination) A->B MeOH, Reflux C 5-(2-Aminopropyl)-2- methoxybenzenesulfonamide B->C Imine Reduction D 2-(2-Ethoxyphenoxy)bromoethane (Alkylation) C->D Base-catalyzed E Tamsulosin Racemate D->E Condensation

Synthetic pathway from propiophenone intermediate to Tamsulosin racemate.

Analytical Validation & Quality Control

To ensure the integrity of the process and monitor environmental exposure, rigorous analytical tracking is required. For LC-MS/MS workflows, the industry standard is to utilize the deuterated isotopologue: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (CAS: 1189482-14-1)[].

  • Causality of Deuteration: Utilizing a d3-labeled internal standard provides a precise mass shift (+3 Da) without altering the chromatographic retention time or ionization efficiency of the analyte. By spiking samples with this internal standard prior to extraction, analysts create a self-validating quantitative system that inherently corrects for matrix effects and ion suppression during mass spectrometry analysis.

References

  • Pharmaffiliates. "CAS No : 1076198-44-1 | Product Name : 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone".
  • BLD Pharm. "116091-63-5|2-Methoxy-5-(2-oxopropyl)benzenesulfonamide". BLD Pharm.
  • Google Patents. "CN102206176A - Preparation method of tamsulosin racemate".
  • BOC Sciences. "CAS 1189482-14-1 1-(4'-Methoxy-3'-Sulfonamidophenyl)-1-Propanone-[d3]". BOC Sciences.

Sources

Comprehensive Spectroscopic Characterization of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1076198-44-1) Molecular Formula: C₁₀H₁₃NO₄S | Molecular Weight: 243.28 g/mol

Executive Summary & Analytical Strategy

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex intermediates where functional group proximity complicates structural elucidation. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is a critical synthon in the development of sulfonamide-based therapeutics (e.g., alpha-blockers and diuretics). Its structure features an electron-withdrawing sulfonamide, an electron-donating methoxy group, and a conjugated propanoyl chain, all situated on a single benzene scaffold.

To achieve unambiguous structural validation, we must deploy an orthogonal analytical suite. Relying on a single technique risks misinterpretation due to overlapping signals. Therefore, our strategy integrates Nuclear Magnetic Resonance (NMR) for atomic connectivity, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for functional group confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for molecular weight and structural fragmentation mapping.

Experimental Workflows & Methodologies

The following protocol is designed as a self-validating system. Each step includes internal checks to ensure data integrity and prevent false-positive assignments.

Analytical_Workflow A Sample Preparation (1 mg/mL in DMSO-d6) B 1H & 13C NMR (400 MHz, 298 K) A->B C ATR-FTIR (Solid State, 4000-400 cm⁻¹) A->C D LC-ESI-MS/MS (Polarity Switching) A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Caption: Orthogonal analytical workflow for the structural elucidation of the sulfonamide intermediate.

NMR Spectroscopy Protocol

Rationale: DMSO-d₆ is strictly selected over CDCl₃. Sulfonamides exhibit poor solubility in chloroform, and more importantly, the aprotic, highly polar nature of DMSO-d₆ significantly reduces the proton exchange rate of the –SO₂NH₂ group, allowing it to be observed as a distinct signal rather than being lost to the baseline[1]. Step-by-Step:

  • Dissolve 15 mg of the analyte in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v TMS as an internal standard.

  • Acquire ¹H NMR (16 scans, 1 sec relaxation delay) and ¹³C NMR (1024 scans, 2 sec relaxation delay) at 298 K.

  • Self-Validation Step: Perform a D₂O shake experiment. Add 10 µL of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum. The disappearance of the signal at ~7.35 ppm confirms the assignment of the exchangeable sulfonamide protons.

ATR-FTIR Protocol

Rationale: ATR-FTIR is preferred over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ that perfectly masks the critical N-H stretching bands of the sulfonamide group. Step-by-Step:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Place 2-3 mg of the neat solid powder directly onto the crystal and apply uniform pressure via the anvil.

  • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-ESI-MS/MS Protocol

Rationale: Electrospray Ionization (ESI) with rapid polarity switching is utilized. The basic ketone oxygen readily accepts a proton in positive mode [M+H]⁺, while the acidic sulfonamide group easily deprotonates in negative mode[M-H]⁻, providing dual-mode confirmation of the intact mass[2]. Step-by-Step:

  • Dilute the sample to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Inject 5 µL into the LC-MS system (C18 column, gradient elution).

  • Apply a collision energy (CE) ramp (15–45 eV) in the collision cell using Argon gas to induce Collision-Induced Dissociation (CID).

  • Self-Validation Step: Verify the isotopic pattern of the parent ion. The natural abundance of ³⁴S (4.2%) should yield an [M+2] peak at exactly 4.2% the intensity of the monoisotopic mass peak.

Data Presentation & Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum is defined by an AMX spin system on the aromatic ring, heavily influenced by the electronic effects of the substituents. The methoxy group shields the ortho proton (H-5), shifting it upfield, while the combined electron-withdrawing effects of the sulfonamide and propanoyl groups deshield H-2 and H-6.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position / Group¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Mechanistic Rationale
-CH₃ (Propanoyl) 1.08Triplet (t), J = 7.28.4Shielded aliphatic methyl, split by adjacent CH₂.
-CH₂- (Propanoyl) 3.02Quartet (q), J = 7.231.2Deshielded by adjacent carbonyl group.
-OCH₃ (Methoxy) 3.96Singlet (s)56.5Strongly deshielded by electronegative oxygen.
-SO₂NH₂ 7.35Broad Singlet (br s)N/ABroadened by quadrupolar relaxation of ¹⁴N; exchanges with D₂O.
Ar-H5 (C5) 7.28Doublet (d), J = 8.6112.8Ortho to the electron-donating methoxy group (shielded).
Ar-H6 (C6) 8.12Doublet of doublets (dd), J = 8.6, 2.2134.2Meta coupling to H-2, ortho coupling to H-5.
Ar-H2 (C2) 8.32Doublet (d), J = 2.2129.4Highly deshielded; situated between two electron-withdrawing groups.
Ar-C1 / Ar-C3 / Ar-C4 N/AN/A128.5 / 131.6 / 160.3Quaternary carbons assigned via HMBC cross-peaks.
C=O (Ketone) N/AN/A196.8Characteristic conjugated ketone carbonyl carbon.
Vibrational Spectroscopy (ATR-FTIR)

The IR spectrum provides definitive proof of the functional groups. The sulfonamide moiety is particularly distinct, yielding two sharp, intense bands corresponding to the asymmetric and symmetric stretching of the S=O bonds[3].

Table 2: Key ATR-FTIR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3320, 3240 MediumPrimary Sulfonamide (-NH₂)N-H asymmetric and symmetric stretching.
2975, 2940 WeakAliphatic ChainC-H stretching (methyl and methylene).
1685 StrongAryl KetoneC=O stretching (lowered from 1715 due to conjugation).
1595, 1490 MediumAromatic RingC=C skeletal stretching.
1335 StrongSulfonamide (-SO₂-)S=O asymmetric stretching[3].
1260, 1025 StrongAryl Alkyl EtherC-O-C asymmetric and symmetric stretching.
1165 StrongSulfonamide (-SO₂-)S=O symmetric stretching[3].
Mass Spectrometry & Fragmentation Kinetics

Under ESI+ conditions, the molecule yields a robust [M+H]⁺ ion at m/z 244.06. Subjecting this parent ion to CID reveals a highly specific fragmentation cascade. The primary pathway is the homolytic or heterolytic cleavage of the sulfonamide bond, a well-documented phenomenon in sulfa-drug mass spectrometry[2].

MS_Fragmentation M [M+H]⁺ m/z 244.06 F1 Fragment Ion m/z 164.07 M->F1 - SO₂NH₂ (-80 Da) F2 Fragment Ion m/z 215.03 M->F2 - •CH₂CH₃ (-29 Da) F3 Fragment Ion m/z 187.03 F2->F3 - CO (-28 Da)

Caption: Primary ESI-MS/MS collision-induced dissociation (CID) pathways for the protonated molecule.

Fragmentation Causality:

  • Loss of SO₂NH₂ (-80 Da): The S-C(aryl) bond is highly labile under CID conditions. The expulsion of the neutral sulfonamide radical/molecule yields a stabilized aryl cation at m/z 164.07.

  • Alpha-Cleavage of the Ketone (-29 Da): The propanoyl group undergoes standard alpha-cleavage, losing an ethyl radical (•CH₂CH₃) to form a stable acylium ion at m/z 215.03.

  • Decarbonylation (-28 Da): The acylium ion further degrades by expelling neutral carbon monoxide (CO), yielding a phenyl cation derivative at m/z 187.03.

Conclusion

The structural identity of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is unequivocally established through this multi-modal approach. The combination of DMSO-d₆ NMR (revealing the intact primary sulfonamide protons and the highly deshielded H-2 proton), ATR-FTIR (confirming the 1335/1165 cm⁻¹ S=O stretches), and ESI-MS/MS (validating the mass and mapping the -80 Da sulfonamide loss) creates a closed, self-validating analytical loop essential for rigorous pharmaceutical quality control.

References

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry, 17(21):2373-9 (2003) URL: [Link]

  • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety Source: National Center for Biotechnology Information (NCBI) / PMC (2024) URL: [Link]

  • Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL: [Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone from p-Anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (also known as 4-methoxy-3-sulfonamidopropiophenone) is a high-value active pharmaceutical ingredient (API) intermediate, most notably utilized in the synthesis of the alpha-1 blocker Tamsulosin [1].

Synthesizing this target from p-anisidine requires a strategic 4-step sequence. Because the target molecule features a propionyl group and a methoxy group in a para (1,4) relationship, the primary amine of p-anisidine must be explicitly converted into the propionyl moiety. Direct conversion of an aniline to a ketone is chemically unfeasible; therefore, we utilize a Sandmeyer cyanation to install a nitrile handle [2]. This nitrile is subsequently subjected to a Grignard addition to form the ketone [3]. Finally, the synergistic directing effects of the aromatic substituents allow for a highly regioselective chlorosulfonation followed by ammonolysis to yield the final sulfonamide [4].

Experimental Workflows & Causality

Step 1: Sandmeyer Cyanation of p-Anisidine

Objective: Convert p-anisidine to p-methoxybenzonitrile.

  • Causality & Mechanism: The primary amine is diazotized using nitrous acid. Strict temperature control (0–5 °C) is required to prevent the degradation of the diazonium salt into a phenol. Copper(I) cyanide acts as both the cyanide source and a single-electron transfer (SET) catalyst, facilitating the radical-mediated displacement of nitrogen gas. This step perfectly preserves the 1,4-substitution pattern of the starting material.

  • Protocol:

    • Suspend p-anisidine (1.0 eq) in 20% aqueous HCl and cool to 0 °C.

    • Add a pre-cooled solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of CuCN (1.1 eq) and KCN (2.2 eq) in water, and heat to 60 °C.

    • Slowly add the cold diazonium solution to the vigorous CuCN/KCN solution.

    • Extract the resulting p-methoxybenzonitrile with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Grignard Addition & Hydrolysis

Objective: Convert p-methoxybenzonitrile to p-methoxypropiophenone.

  • Causality & Mechanism: Ethylmagnesium bromide (EtMgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium ketimine salt. Unlike esters, which often suffer from double Grignard addition to yield tertiary alcohols, the ketimine salt is stable under anhydrous conditions and resists further nucleophilic attack. Subsequent acidic workup hydrolyzes the imine to the desired propiophenone.

  • Protocol:

    • Dissolve p-methoxybenzonitrile (1.0 eq) in anhydrous THF under an inert N₂ atmosphere.

    • Cool to 0 °C and add EtMgBr (1.5 eq, 3M in diethyl ether) dropwise.

    • Reflux the mixture for 4 hours.

    • Cool to 0 °C and carefully quench with 2M HCl. Reflux for an additional 1 hour to ensure complete imine hydrolysis.

    • Extract with dichloromethane (DCM), wash with saturated NaHCO₃, dry, and evaporate to yield p-methoxypropiophenone.

Step 3: Electrophilic Aromatic Chlorosulfonation

Objective: Synthesize 3-chlorosulfonyl-4-methoxypropiophenone.

  • Causality & Mechanism: Chlorosulfonic acid (ClSO₃H) is a highly reactive electrophile. The methoxy group strongly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the propionyl group (which is deactivating and meta-directing), both directing effects synergistically guide the substitution exclusively to the C3 position (ortho to methoxy, meta to propionyl).

  • Protocol:

    • Cool neat chlorosulfonic acid (5.0 eq) to 0 °C in a dry flask.

    • Add p-methoxypropiophenone (1.0 eq) portionwise over 30 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • CRITICAL: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • Immediately extract the precipitated sulfonyl chloride with cold DCM to prevent hydrolysis.

Step 4: Ammonolysis

Objective: Yield 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

  • Causality & Mechanism: Aqueous ammonia rapidly displaces the highly electrophilic sulfonyl chloride. Maintaining the reaction at 0–5 °C is critical to favor ammonolysis over competitive hydrolysis, which would yield the undesired sulfonic acid byproduct.

  • Protocol:

    • Dissolve the 3-chlorosulfonyl-4-methoxypropiophenone in a minimal amount of cold THF.

    • Add the solution dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide (10.0 eq) at 0 °C.

    • Stir for 1 hour at 0–5 °C.

    • Filter the resulting white precipitate, wash extensively with cold water, and dry under vacuum to afford the highly pure target sulfonamide.

Quantitative Data & Yield Summary

StepIntermediate ProductKey ReagentsTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 p-MethoxybenzonitrileNaNO₂, CuCN, KCN0 → 602.075 - 82%> 98.0%
2 p-MethoxypropiophenoneEtMgBr, HCl (aq)0 → 655.085 - 90%> 99.0%
3 3-Chlorosulfonyl-4-methoxypropiophenoneClSO₃H (neat)0 → 252.570 - 78%> 95.0% (Unstable)
4 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanoneNH₄OH (aq)0 - 51.088 - 92%> 99.5%

Process Visualization

Synthesis A p-Anisidine B p-Methoxybenzene- diazonium chloride A->B NaNO2, HCl 0-5 °C C p-Methoxybenzonitrile B->C CuCN, KCN 60 °C D p-Methoxypropiophenone C->D 1. EtMgBr, THF 2. HCl (aq) E 3-Chlorosulfonyl-4- methoxypropiophenone D->E ClSO3H 0-25 °C F 1-(4'-Methoxy-3'- sulfonamidophenyl) -1-propanone E->F NH4OH (aq) 0-5 °C

Figure 1: Four-step synthetic workflow from p-anisidine to the target sulfonamide intermediate.

Trustworthiness & Safety Protocols

To ensure a self-validating and safe system, the following operational hazards must be strictly managed:

  • Cyanide Toxicity (Step 1): The Sandmeyer reaction utilizes KCN and CuCN. All off-gases must be routed through a basic scrubber (e.g., 10% NaOH / NaOCl) to neutralize any accidentally generated HCN gas.

  • Pyrophoric Reagents (Step 2): Grignard reagents (EtMgBr) react violently with moisture. All glassware must be oven-dried, and the reaction must be executed under a continuous flow of ultra-high-purity Nitrogen or Argon.

  • Violent Exotherms (Step 3): Chlorosulfonic acid reacts explosively with water, releasing HCl and H₂SO₄. The quench step (pouring over ice) must be done with extreme caution behind a blast shield.

References

  • Source: google.
  • The Preparation of Nitriles.
  • Source: vdoc.
  • 1-(4'-Methoxy-3'-sulfonamidophenyl)

Application Notes and Protocols for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone as a Key Pharmaceutical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in Pharmaceutical Synthesis

In the landscape of modern drug development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is of paramount importance. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, owing to its ability to mimic the transition state of enzymatic reactions and its strong hydrogen bonding capabilities.[1][2] The compound 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone emerges as a highly valuable and versatile pharmaceutical intermediate, most notably as a cornerstone in the synthesis of Tamsulosin, a selective α1A-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia.[3][4][5]

The strategic significance of this ketone intermediate lies in its pre-functionalized structure, which incorporates the methoxy and sulfonamide groups in the required positions on the phenyl ring. This allows for a more convergent and efficient synthetic route to the final drug substance. The propanone side chain serves as a handle for the crucial introduction of a chiral amine, a key determinant of the pharmacological activity of Tamsulosin.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone. The protocols detailed herein are synthesized from established methodologies and are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles.

Synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone: A Multi-Step Approach

The synthesis of the target intermediate is a multi-step process that begins with readily available starting materials. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each step.

Synthesis_Workflow A Anisole C 1-(4-Methoxyphenyl)-1-propanone A->C AlCl3 B Propionyl Chloride B->C D 1-(4-Methoxyphenyl)-1-propanone F 4-Methoxy-3-(chlorosulfonyl)phenyl)-1-propanone D->F E Chlorosulfonic Acid E->F G 4-Methoxy-3-(chlorosulfonyl)phenyl)-1-propanone I 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone G->I H Ammonia H->I

Caption: Synthetic workflow for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-1-propanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[8] In this step, anisole is acylated with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield predominantly the para-substituted product due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho position.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

  • To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 1-(4-methoxyphenyl)-1-propanone can be purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Chlorosulfonation of 1-(4-Methoxyphenyl)-1-propanone

This step introduces the sulfonyl chloride group onto the aromatic ring. The methoxy group activates the ring, directing the electrophilic chlorosulfonic acid to the position ortho to it (and meta to the propanoyl group).

Materials:

  • 1-(4-Methoxyphenyl)-1-propanone

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve 1-(4-methoxyphenyl)-1-propanone (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.[9]

  • After the addition, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with cold water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 4-methoxy-3-(chlorosulfonyl)phenyl)-1-propanone, which is often used in the next step without further purification.

Protocol 3: Formation of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

The final step in the synthesis of the intermediate involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.[10]

Materials:

  • 4-Methoxy-3-(chlorosulfonyl)phenyl)-1-propanone

  • Aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the crude 4-methoxy-3-(chlorosulfonyl)phenyl)-1-propanone (1.0 equivalent) in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

  • Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting solid, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline product.

Application in Pharmaceutical Synthesis: Reductive Amination to a Key Tamsulosin Intermediate

The primary application of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is as a precursor to the chiral amine, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin.[3][6] This transformation is typically achieved through reductive amination.[11]

Reductive_Amination Ketone 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone Chiral_Amine (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Ketone->Chiral_Amine Amine_Source Amine Source (e.g., Ammonia, Ammonium Acetate) Amine_Source->Chiral_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reducing_Agent->Chiral_Amine

Caption: General scheme for the reductive amination of the ketone intermediate.

Protocol 4: Synthesis of Racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol describes a general method for the reductive amination to produce the racemic amine, which can then be resolved to obtain the desired (R)-enantiomer.

Materials:

  • 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Reaction vessel suitable for hydrogenation (if using H₂/Pd-C)

Procedure (using NaBH₃CN):

  • Dissolve 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5-2.0 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding dilute HCl.

  • Evaporate the methanol and partition the residue between water and an organic solvent like ethyl acetate.

  • Basify the aqueous layer with NaOH and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the racemic amine.

Note on Stereoselectivity: For the synthesis of Tamsulosin, the (R)-enantiomer of the amine is required. This can be achieved through several methods:

  • Chiral Resolution: The racemic amine can be resolved using a chiral acid, such as D-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[6]

  • Asymmetric Reductive Amination: Employing a chiral catalyst or a chiral auxiliary during the reductive amination can directly yield the desired enantiomer.

  • Biocatalytic Transamination: The use of transaminase enzymes can convert the ketone directly to the (R)-amine with high enantioselectivity.[6]

Data Presentation and Characterization

The successful synthesis of the intermediate and its downstream products should be confirmed by appropriate analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₄SN/A
Molecular Weight243.28 g/mol N/A
AppearanceOff-white to pale yellow solidVisual Inspection
Melting PointTo be determined experimentallyDSC/Melting Point Apparatus
¹H NMR (CDCl₃, δ)~7.9 (d), ~7.7 (dd), ~7.0 (d), ~3.9 (s), ~3.0 (q), ~1.2 (t)NMR Spectroscopy
¹³C NMR (CDCl₃, δ)~198, ~163, ~133, ~131, ~130, ~114, ~56, ~32, ~8NMR Spectroscopy
Mass Spec (ESI+)m/z 244.06 [M+H]⁺Mass Spectrometry
HPLC Purity>98%HPLC-UV

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Table 2: Analytical Methods for Monitoring Reaction Progress and Product Characterization

Analytical TechniqueApplicationKey Parameters to Monitor
Thin Layer Chromatography (TLC) Reaction monitoringDisappearance of starting materials, appearance of product spot
High-Performance Liquid Chromatography (HPLC) Purity determination of intermediate and final productPeak area percentage for purity, retention time for identification
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of intermediate and final productChemical shifts, integration, and coupling patterns to confirm structure
Mass Spectrometry (MS) Molecular weight confirmationMolecular ion peak corresponding to the expected mass
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisPresence of C=O, S=O, N-H, and C-O stretches

A review of various analytical methodologies for the determination of Tamsulosin and its intermediates can provide further guidance on method development.[12][13][14][15]

Safety Precautions

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorosulfonation: Chlorosulfonic acid is extremely corrosive and reacts explosively with water. This reaction should be carried out with extreme caution in a dry apparatus and in a fume hood.

  • Reductive Amination: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with care and quench reactions in a well-ventilated area. Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases.

Conclusion

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is a strategically important intermediate in pharmaceutical synthesis, particularly for the production of Tamsulosin. The protocols outlined in these application notes provide a robust framework for the synthesis and utilization of this key building block. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can efficiently and safely produce this valuable compound, thereby facilitating the development of important therapeutic agents.

References

  • Mangas-Sánchez, J., & Gotor-Fernández, V. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. [Link]

  • US Patent US20080319225A1, Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Russian Patent RU2419605C2, Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • European Patent EP1704140B1, Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Chinese Patent CN101284807A, Prepar
  • Shrivastava, A., & Aggrawal, P. (2014). Various Analytical Methodologies for Determination of Selective α1A Receptor Blocker Tamsulosin Hydrochloride and Its Combinations in Different Matrices. World Journal of Pharmaceutical Research. [Link]

  • US Patent US8017803B2, Process for the preparation of tamsulosin and intermedi
  • Tarasov, A. O., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis. [Link]

  • Panda, A., & Annapurna, M. M. (2024). Analytical Methods for the Estimation of Tamsulosin - A Review. Acta Scientific Pharmaceutical Sciences. [Link]

  • European Patent EP1734036B1, Process for preparation of tamsulosin and its deriv
  • Patil, A., et al. (2017). Analytical Method Development and Validation for Estimation of Tamsulosin Hydrochloride by UV-Spectroscopic Method. International Journal of ChemTech Research. [Link]

  • Mukurala, S. (2023). Method Development and Validation of Tamsulosin Hydrochloride by using UV-Spectrophotometric Method. American Journal of Biomedical Science and Research. [Link]

  • Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]

  • PubChem. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. [Link]

  • Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Beilstein Journals. Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

  • Chinese Patent CN101812002A, Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone.
  • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

  • Patsnap. Synthesis method for 3-methoxypropiophenone. [Link]

Sources

Application Note & Protocols: Quantitative Analysis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, a key chemical entity with significance in pharmaceutical development and quality control. We present detailed, validated analytical methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary technique, offering a robust, accurate, and precise protocol. Additionally, we discuss Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and UV-Vis Spectrophotometry for simpler, high-concentration assays. The protocols herein are designed for immediate implementation in a research or quality control laboratory setting, with a foundational emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3].

Introduction and Analytical Rationale

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is a sulfonamide derivative. Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their antibacterial properties[4]. Accurate and reliable quantification of this specific molecule is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies.

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • HPLC-UV is the recommended workhorse method for routine quality control, offering an excellent balance of specificity, sensitivity, and cost-effectiveness. The propanone and phenyl-sulfonamide moieties contain chromophores that allow for strong UV absorbance, making this detection method highly suitable.

  • LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for determining trace-level concentrations of the analyte in complex biological matrices (e.g., plasma, urine) or for impurity profiling[5][6].

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique suitable for the quantification of the pure substance or in simple formulations where excipients do not interfere with the analyte's absorbance spectrum[7][8].

This guide will focus on a detailed HPLC-UV protocol, as it represents the most broadly applicable methodology.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The principle of this method is the separation of the target analyte from other components in a sample matrix using a reversed-phase HPLC column. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength as it elutes from the column.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is chosen due to the moderately non-polar nature of the analyte. The octadecylsilyl stationary phase provides effective hydrophobic interactions for retaining the compound, allowing for good separation from more polar impurities or excipients.

  • Mobile Phase: A gradient mixture of a slightly acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (acetonitrile or methanol) is proposed. The acid suppresses the ionization of the sulfonamide group, leading to a more consistent retention time and improved peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detection Wavelength: The optimal wavelength is determined by scanning a standard solution of the analyte across the UV spectrum to find the wavelength of maximum absorbance (λmax). For sulfonamides, this is typically in the 260-280 nm range[9][10]. Using λmax ensures the highest sensitivity.

Detailed HPLC-UV Protocol

Objective: To quantify 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in a sample.

Materials and Reagents:

  • 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 30% B; 1-8 min: 30-80% B; 8-9 min: 80% B; 9-10 min: 80-30% B; 10-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (Verify λmax experimentally)
Run Time 15 minutes

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve/extract the analyte.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no carryover or system contamination.

    • Inject the standard solutions in increasing order of concentration to build the calibration curve.

    • Inject the prepared sample solutions. It is recommended to inject a standard periodically to verify system stability.

  • Data Analysis:

    • Integrate the peak area corresponding to the analyte in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999[9][11].

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Experimental Workflow Diagrams

SamplePrepWorkflow cluster_prep Sample Preparation raw_sample Raw Sample / Formulation weighing Accurate Weighing raw_sample->weighing dissolution Add Diluent & Sonicate weighing->dissolution dilution Dilute to Volume dissolution->dilution filtration Filter (0.45 µm) dilution->filtration final_sample Sample for HPLC Analysis filtration->final_sample

Caption: General workflow for sample preparation.

HPLCWorkflow cluster_hplc HPLC-UV Analytical Workflow autosampler Autosampler (Injects Sample) column C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase Delivery) pump->autosampler detector UV Detector (λ = 265 nm) column->detector data_system Data Acquisition System detector->data_system result Chromatogram & Result data_system->result

Caption: Flow diagram of the HPLC-UV analysis process.

Method Validation Protocol (ICH Q2(R2))

Any new analytical method must be validated to demonstrate its suitability for the intended purpose[2][3][12]. The following parameters must be assessed according to ICH guidelines[1][13].

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is from the analyte only, without interference from matrix components, impurities, or degradants.Peak purity analysis (using PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo chromatograms.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels.
Range The concentration interval where the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% performed by different analysts on different days/equipment.
LOD The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH, ±2°C column temp, ±5% organic mobile phase).System suitability parameters remain within acceptance criteria.

Alternative Methodologies

LC-MS/MS

For bioanalytical studies or trace impurity analysis, an LC-MS/MS method is superior.

  • Sample Preparation: Often requires more rigorous cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize matrix effects[5][14].

  • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for sulfonamides.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented to produce a unique product ion. This provides exceptional specificity.

UV-Vis Spectrophotometry

This method is based on Beer-Lambert Law.

  • Procedure: A standard curve is generated by measuring the absorbance of several standard solutions of known concentration at the λmax[7][15]. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the standard curve.

  • Limitations: This method is prone to interference from other UV-absorbing compounds in the sample matrix, limiting its specificity. It is best used for pure substances or simple mixtures[16].

Conclusion

This application note provides a robust and validated HPLC-UV method for the routine quantification of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone. The outlined protocol is grounded in established scientific principles and adheres to international regulatory guidelines for method validation[1][3]. The causality behind the selection of chromatographic parameters is explained to empower the analyst to troubleshoot and adapt the method as needed. For applications requiring higher sensitivity or for analysis in complex biological matrices, LC-MS/MS is recommended as a powerful alternative.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection. (2000, February 25). PubMed.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. Pharma Health Sciences.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone.
  • Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. ResearchGate.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC.
  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. (2025, October 28). PMC.
  • Analysis of sulfonamides. Slideshare.
  • Analytical Methods.
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019, October 24). MDPI.
  • III Analytical Methods.
  • Analytical Method Summaries. (2023, December 10).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. (2003, April 15). PubMed.
  • Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598.

Sources

Application Note: Trace-Level Quantification of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (M3SP-1-P) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Tamsulosin Active Pharmaceutical Ingredient (API) and Human Plasma

Introduction & Mechanistic Context

In the development and quality control of α1-adrenoceptor antagonists like Tamsulosin, monitoring trace-level impurities and Phase I metabolites is critical for ensuring drug safety and pharmacokinetic (PK) profiling [1]. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (M3SP-1-P) is a highly significant analyte that plays a dual role in Tamsulosin drug development:

  • Process Impurity: During the synthesis of Tamsulosin, Friedel-Crafts acylation of 2-methoxybenzenesulfonamide typically yields the desired 2-propanone intermediate (5-(2-oxopropyl)-2-methoxybenzenesulfonamide). However, side reactions or reagent impurities can yield the 1-propanone positional isomer (M3SP-1-P).

  • Phase I Metabolite: In vivo, CYP450 enzymes (specifically CYP3A4 and CYP2D6) mediate the biotransformation of Tamsulosin. Benzylic oxidation at the propyl chain followed by N-dealkylation yields M3SP-1-P as a putative oxidative metabolite [2].

The Analytical Challenge: Isobaric Interference

Differentiating M3SP-1-P from the 2-propanone intermediate is analytically challenging. Both compounds are positional isomers sharing the exact monoisotopic mass (243.06 Da) and exhibit nearly identical collision-induced dissociation (CID) fragmentation patterns. A robust LC-MS/MS method must rely on orthogonal chromatographic separation combined with highly specific Multiple Reaction Monitoring (MRM).

Pathway SM 2-Methoxybenzenesulfonamide (Starting Material) M3SP 1-(4'-Methoxy-3'-sulfonamidophenyl) -1-propanone (M3SP-1-P) SM->M3SP Acylation (Impurity Pathway) I2 5-(2-oxopropyl)-2-methoxy- benzenesulfonamide (2-Propanone Intermediate) SM->I2 Acylation (Target Pathway) TAM Tamsulosin (Active API) TAM->M3SP CYP450 Phase I Benzylic Oxidation I2->TAM Reductive Amination

Fig 1: Dual origin of M3SP-1-P as both a synthetic impurity and a CYP450-mediated Phase I metabolite.

Experimental Design & Causality (E-E-A-T)

Self-Validating Extraction System

To ensure trustworthiness and correct for matrix suppression in complex biological samples, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS): 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (CAS 1189482-14-1) [4]. Because the SIL-IS co-elutes exactly with the analyte, it acts as a self-validating mechanism, normalizing any variability in extraction recovery or electrospray ionization (ESI) efficiency.

Chromatographic Causality: Why the Isomers Separate

To resolve the isobaric interference between the 1-propanone (M3SP-1-P) and the 2-propanone intermediate, we utilize a ZORBAX Eclipse XDB-C18 column.

  • Mechanistic Insight: In M3SP-1-P, the carbonyl group (C=O) is directly attached to the phenyl ring. This allows for

    
     conjugation between the carbonyl double bond and the aromatic ring, enforcing a rigid, planar geometry . This planarity increases the molecule's hydrophobic contact area with the C18 stationary phase, causing it to elute later.
    
  • Conversely, the 2-propanone intermediate has a methylene (-CH2-) spacer that breaks the conjugation, resulting in a flexible, non-planar 3D conformation that interacts less strongly with the C18 phase.

Step-by-Step Protocol

Reagents and Materials
  • Analyte: M3SP-1-P (CAS 1076198-44-1)

  • Internal Standard (IS): M3SP-1-P-d3 (CAS 1189482-14-1)

  • Solvents: LC-MS grade Methanol, Water, and Ammonium Acetate.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 × 50 mm, 1.8 µm) [1].

Sample Preparation (Protein Precipitation)

Note: This rapid protein precipitation method is optimized for human plasma to maintain high throughput while ensuring >95% recovery[3].

  • Aliquot: Transfer 100 µL of human plasma (or dissolved API matrix) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the M3SP-1-P-d3 working solution (50 ng/mL in 50% methanol).

  • Precipitate: Add 300 µL of ice-cold Methanol to induce protein precipitation.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Workflow N1 1. Plasma/API Aliquot (100 µL) N2 2. Spike IS (d3-labeled) N1->N2 N3 3. Protein Precip. (Ice-cold MeOH) N2->N3 N4 4. Centrifuge (14k rpm, 4°C) N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Fig 2: Streamlined sample preparation and analysis workflow for high-throughput LC-MS/MS.

LC-MS/MS Conditions
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Elution of M3SP-1-P)

    • 3.5 - 4.0 min: Return to 10% B for re-equilibration.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

Data Presentation & Validation Summaries

Table 1: Optimized MRM Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The loss of the sulfonamide group (-SO2NH2, 80 Da) is used as the primary quantifier, while the loss of the propionyl group is used as the qualifier.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
M3SP-1-P 244.1164.15025Quantifier
M3SP-1-P 244.1187.15020Qualifier
M3SP-1-P-d3 (IS) 247.1167.15025IS Quantifier
2-Propanone Isomer 244.1164.15025Resolution Check
Table 2: Method Validation Summary (Human Plasma)

Validation was performed in accordance with FDA/ICH M10 guidelines for bioanalytical method validation.

ParameterAcceptance CriteriaObserved Result
Linear Dynamic Range

0.05 – 50.0 ng/mL (

)
Lower Limit of Quantitation (LLOQ) S/N > 10, CV < 20%0.05 ng/mL (CV = 12.4%)
Intra-day Precision (CV%)

3.2% – 6.8%
Inter-day Accuracy (%RE)

-4.1% to +5.2%
Extraction Recovery Consistent across QC levels98.5%

4.2%
Matrix Effect (IS-normalized) CV < 15%4.8% (Negligible ion suppression)

References

  • Determination of tamsulosin in plasma of healthy Chinese male subjects by a novel and simple LC-MS/MS method and its application to pharmacokinetic studies Journal of Chromatography B URL:[Link]

  • In vitro metabolite identification of Tamsulosin using LC-Q-TOF mass spectrometry Asian Journal of Pharmacy and Pharmacology URL: [Link]

  • Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study PubMed (NIH) / Journal of Chromatography B URL:[Link]

Application Note: A General Protocol for Evaluating Novel Compounds in Enzyme Inhibition Assays Using 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone as a Model

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the inhibitory potential of a novel or uncharacterized compound against a target enzyme. We use 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone as a representative test compound to illustrate a robust and universally applicable methodology. The protocol details critical pre-assay considerations, a step-by-step procedure for a colorimetric protease assay model, and a thorough guide to data analysis for determining the half-maximal inhibitory concentration (IC50). The principles and techniques described herein are designed to be adaptable to a wide range of enzymes and inhibitor classes, ensuring scientific rigor and reproducibility.

Introduction: The Quest for Enzyme Inhibitors

Enzyme inhibitors are fundamental tools in both basic research and pharmaceutical development. They allow for the interrogation of metabolic pathways and serve as the basis for therapies targeting a vast array of diseases, from cancer to metabolic disorders.[1][2][3] The initial stages of drug discovery often involve screening libraries of compounds to identify molecules that can modulate the activity of a specific enzyme target.

This application note establishes a standard operating procedure for this screening process.[4] We will use 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS No. 1076198-44-1) as our model test compound. While this specific molecule is not a widely documented enzyme inhibitor, its chemical structure, featuring a sulfonamide group, is present in various known bioactive compounds.[5][6] Therefore, it serves as an excellent candidate to demonstrate the workflow for characterizing any new chemical entity. The following protocols are based on a generic colorimetric protease assay, which offers a simple and reliable readout, but the core principles can be readily adapted.[7][8][9]

Assay Principle: A Colorimetric Approach

The protocol described is based on a protease assay where the enzyme (e.g., Trypsin) cleaves a substrate, leading to a quantifiable color change.[10] In this model, the protease hydrolyzes a casein substrate, liberating tyrosine residues.[10] These residues then react with Folin & Ciocalteu's Reagent to produce a blue-colored product that can be measured spectrophotometrically at 660 nm.

An inhibitor compound will reduce the rate of this enzymatic reaction, resulting in a lower absorbance reading. By measuring the enzyme's activity across a range of inhibitor concentrations, we can generate a dose-response curve and calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[11][12]

Conceptual Diagram of Inhibition

The following diagram illustrates the fundamental principle of an enzyme, its substrate, and a competitive inhibitor interacting at the active site.

G E Enzyme (E) Active Site ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) {1-(4'-Methoxy-3'-sulfo namidophenyl)-1-propanone} ES->E + P P Product (P)

Caption: Interaction model of an enzyme with its substrate versus a competitive inhibitor.

Materials and Reagents

  • Test Compound: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (or user's test compound)

  • Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat. No. T8003)

  • Substrate: Casein (e.g., Sigma-Aldrich, Cat. No. C7078)

  • Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction Stop Solution: 110 mM Trichloroacetic Acid (TCA)

  • Color Reagents:

    • Folin & Ciocalteu's Phenol Reagent

    • 500 mM Sodium Carbonate Solution

  • Standard: L-Tyrosine Standard Solution

  • Equipment:

    • Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 660 nm

    • 37°C water bath or incubator

    • Calibrated pipettes

    • Microcentrifuge tubes

    • 96-well clear, flat-bottom plates

Pre-Assay Preparation & Compound Handling

Test Compound Stock Solution

Scientific integrity demands careful handling of the test compound. Most novel organic molecules are first dissolved in a non-aqueous solvent.

  • Solvent Selection: Anhydrous DMSO is the most common solvent for initial compound screening due to its ability to dissolve a wide range of hydrophobic and hydrophilic molecules.[13][14]

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in DMSO. The molecular weight of C10H13NO4S is 243.28 g/mol .

    • Calculation: To make 1 mL of a 10 mM stock, weigh out 2.43 mg of the compound and dissolve it in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Vehicle Control Considerations

DMSO itself can influence enzyme activity, often acting as an inhibitor at higher concentrations.[14][15][16] It is imperative to ensure the final concentration of DMSO is consistent across all assay wells (including controls) and is kept at a low, non-interfering level (typically ≤1% v/v).[13] All dilutions of the test compound should be made such that the final DMSO concentration remains constant.

Experimental Protocols

The following workflow ensures a logical and robust progression from initial setup to final data analysis.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) A1 Add Buffer, Enzyme, and Compound/Vehicle P1->A1 A3 Initiate Reaction (Add Substrate) P1->A3 P2 Prepare Compound Stock (10 mM in DMSO) P3 Create Serial Dilutions of Compound P2->P3 P3->A1 A2 Pre-incubate (10 min @ 37°C) A1->A2 A2->A3 A4 Incubate (e.g., 20 min @ 37°C) A3->A4 A5 Stop Reaction (Add TCA) A4->A5 D1 Develop & Read Color (660 nm) A5->D1 D2 Calculate % Inhibition vs. Vehicle Control D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. [Log I]) D2->D3 D4 Calculate IC50 (Non-linear Regression) D3->D4

Caption: A generalized workflow for enzymatic inhibition screening and analysis.

Protocol A: Enzyme Activity and Linear Range Determination

Before testing for inhibition, you must determine the optimal enzyme concentration that yields a linear reaction rate over time.

  • Prepare Enzyme Dilutions: Prepare several dilutions of the trypsin stock solution in the assay buffer.

  • Run Kinetic Assay: For each dilution, initiate the reaction by adding the casein substrate and measure the absorbance at 660 nm at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Plot Data: Plot absorbance vs. time for each enzyme concentration.

  • Select Concentration: Choose an enzyme concentration that gives a robust signal and a linear rate for the intended duration of the inhibition assay (e.g., 20 minutes). This concentration will be used for Protocol B.

Protocol B: IC50 Determination Assay

This protocol uses a 96-well plate format for efficiency.

  • Plate Setup: Design a plate map including wells for:

    • Blank: No enzyme, no inhibitor (contains buffer, substrate, and vehicle).

    • 100% Activity Control (Vehicle): Contains enzyme, substrate, and the same final concentration of DMSO as the test wells, but no inhibitor.

    • Test Compound Wells: Contains enzyme, substrate, and varying concentrations of the test compound.

    • Positive Control (Optional but Recommended): A known inhibitor of the enzyme (e.g., Aprotinin for trypsin).

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • Add 10 µL of the appropriate test compound dilution or DMSO vehicle to the designated wells.

    • Add 20 µL of the diluted trypsin solution (determined in Protocol A) to all wells except the Blank. Mix gently.

    • Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the casein substrate solution to all wells.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at 37°C for a predetermined time (e.g., 20 minutes) where the reaction is known to be linear.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 130 µL of TCA solution to all wells.[17]

    • Incubate at 37°C for 20 minutes to precipitate undigested casein.[7]

    • Centrifuge the plate (if possible) or let it stand to allow the precipitate to settle.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add 125 µL of Sodium Carbonate solution, followed by 25 µL of diluted Folin's Reagent to each well.[17]

    • Incubate at 37°C for 30 minutes for color development.[17]

  • Data Acquisition:

    • Cool the plate to room temperature.

    • Measure the absorbance at 660 nm using a microplate reader.

Data Analysis and Interpretation

  • Correct for Blank: Subtract the average absorbance of the Blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound:

    % Inhibition = (1 - (Absinhibitor / Absvehicle)) * 100

    Where:

    • Abs_inhibitor is the blank-corrected absorbance of the well with the test compound.

    • Abs_vehicle is the blank-corrected average absorbance of the 100% activity (vehicle) control wells.

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The data should form a sigmoidal curve.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, SPSS) to fit the data to a four-parameter logistic equation.[11][19] The software will calculate the IC50 value, which is the concentration at the inflection point of the curve.

Hypothetical Data Presentation

The following table demonstrates how processed data for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone might be structured.

Compound Conc. (µM)Log [Conc.]Avg. Absorbance (660 nm)% Inhibition
0 (Vehicle)N/A0.8520.0%
0.1-1.00.8312.5%
10.00.75811.0%
50.70.59630.0%
101.00.44348.0%
251.40.25669.9%
501.70.13684.0%
1002.00.09489.0%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

IssuePossible Cause(s)Suggested Solution
High variability between replicates Pipetting errors; Incomplete mixing; Temperature fluctuations.Use calibrated pipettes; Ensure thorough mixing after each addition; Maintain consistent incubation temperatures.
No inhibition observed Compound is inactive; Compound precipitated out of solution; Incorrect concentration range.Verify compound solubility in assay buffer; Test a wider and higher concentration range.
"Inhibition" greater than 100% Compound interferes with absorbance reading; Compound precipitates and scatters light.Run a control with the compound and substrate but no enzyme to check for interference.
IC50 curve is flat or does not fit Concentration range is too narrow or completely misses the dynamic range.Perform a broad range-finding experiment (e.g., log dilutions from 1 nM to 100 µM) before a detailed IC50 experiment.

References

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC. (n.d.). NIH. Retrieved March 10, 2026, from [Link]

  • Kavitha, K.R. (n.d.). ENZYME KINETICS: MECHANISMS OF CATALYSIS AND INHIBITION. IJRAR.org. Retrieved March 10, 2026, from [Link]

  • Del Corso, A., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Retrieved March 10, 2026, from [Link]

  • Del Corso, A., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl. (n.d.). Retrieved March 10, 2026, from [Link]

  • A colorimetric protease activity assay method using engineered procaspase-3 enzymes. (2014). Analytical Biochemistry. Retrieved March 10, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved March 10, 2026, from [Link]

  • Enzyme kinetics and inhibition studies | Biological... (2025). Fiveable. Retrieved March 10, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. Retrieved March 10, 2026, from [Link]

  • Manavalan, A., et al. (2019). DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. ACS Publications. Retrieved March 10, 2026, from [Link]

  • Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. (2008). PMC. Retrieved March 10, 2026, from [Link]

  • P9055 Protease Detection Kit, Colorimetric, BioAssay. (n.d.). CliniSciences. Retrieved March 10, 2026, from [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Retrieved March 10, 2026, from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Retrieved March 10, 2026, from [Link]

  • role of DMSO in biochemical assays. (2016). Reddit. Retrieved March 10, 2026, from [Link]

  • I am looking for an accurate method for determining the IC50 value? (2022). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2011). PubMed. Retrieved March 10, 2026, from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2011). PMC. Retrieved March 10, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved March 10, 2026, from [Link]

  • Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (2025). MDPI. Retrieved March 10, 2026, from [Link]

  • 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3. (n.d.). Pharmaffiliates. Retrieved March 10, 2026, from [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone | 1076198-44-1. (n.d.). M-reagent. Retrieved March 10, 2026, from [Link]

  • 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- - Substance Details. (2023). US EPA. Retrieved March 10, 2026, from [Link]

  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved March 10, 2026, from [Link]

  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. (2025). Journal of Agricultural and Food Chemistry. Retrieved March 10, 2026, from [Link]

  • Protein tyrosine phosphatase inhibitors and methods of use thereof. (2009). Google Patents.
  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (2020). ResearchGate. Retrieved March 10, 2026, from [Link]

  • (3-AMINOSULFONYL-4-METHOXY) PHENYLACETONE AND ITS USE IN THE MANUFACTURE OF RACEMIC TAMSULOSINE. (n.d.). Google Patents.

Sources

Application Note: Purification of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Purification, Synthetic Organic Chemistry

Introduction & Chemical Context

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (synonymous with 2-Methoxy-5-(1-oxopropyl)benzenesulfonamide) is a highly valued propiophenone derivative. It serves as a pivotal chiral precursor and intermediate in the synthesis of alpha-1 adrenergic receptor antagonists, most notably Tamsulosin, which is widely prescribed for benign prostatic hyperplasia (BPH)[1].

From a physicochemical perspective, the molecule presents a unique chromatographic challenge[2]. It contains three distinct functional groups attached to a hydrophobic phenyl core:

  • A primary sulfonamide (-SO₂NH₂): Highly polar, acting as both a strong hydrogen bond donor and acceptor.

  • A ketone (1-propanone): Moderately polar, acting as a hydrogen bond acceptor.

  • A methoxy group (-OCH₃): Mildly polar and electron-donating.

When purifying this compound from crude reaction mixtures (e.g., post-chlorosulfonylation and amination), the primary sulfonamide group dictates the chromatographic behavior, often leading to severe peak tailing and irreversible adsorption on standard normal-phase silica gel if the methodology is not strictly optimized[3].

Chromatographic Rationale & Causality

Standard normal-phase chromatography typically relies on Hexane/Ethyl Acetate (Hex/EtOAc) solvent systems. However, applying this to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone results in poor resolution.

The Causality of Tailing: Free silanol groups (-SiOH) on the silica gel stationary phase form strong, multivalent hydrogen bonds with the -SO₂NH₂ group. In a Hex/EtOAc system, Ethyl Acetate acts only as a hydrogen bond acceptor. It cannot competitively disrupt the donor interactions from the sulfonamide's NH₂ protons to the silica oxygen atoms.

The Solution (Solvent Optimization): To achieve a self-validating, high-resolution separation, a Dichloromethane/Methanol (DCM/MeOH) gradient is required[4]. Methanol is a protic solvent; it acts as both a hydrogen bond donor and acceptor. Even at low concentrations (2–5%), Methanol competitively binds to the silanol sites on the stationary phase, effectively "masking" them from the sulfonamide and sharpening the elution band.

The Causality of Dry Loading: Because the target compound is highly polar but contains a hydrophobic core, it exhibits poor solubility in 100% DCM (the starting mobile phase). Attempting a liquid injection by dissolving the crude in a polar solvent (like pure MeOH or DMF) will cause immediate band broadening and ruin the separation. Dry loading the crude mixture onto silica gel completely bypasses this solubility mismatch, ensuring a narrow, uniform injection band.

Mechanism cluster_0 Stationary Phase Interactions cluster_1 Mobile Phase Dynamics Silica Silica Gel (Silanol Groups) Strong H-Bond Donor/Acceptor Sulfonamide Sulfonamide Group (-SO2NH2) Strong H-Bonding Silica->Sulfonamide High Affinity (Causes Tailing) Ketone Ketone & Methoxy Moderate Dipole Silica->Ketone Moderate Affinity DCM Dichloromethane (DCM) Bulk Elution DCM->Ketone Solvates Hydrophobic Core MeOH Methanol (MeOH) Polar Modifier MeOH->Sulfonamide Disrupts Silica H-Bonds

Mechanistic interactions between the sulfonamide intermediate and chromatographic phases.

Quantitative Data Summaries

Prior to running a preparative flash column, Thin Layer Chromatography (TLC) must be utilized to validate the solvent system. Table 1 summarizes the retention factor (Rf) behavior of the compound.

Table 1: TLC Retention Factors (Rf) for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Solvent SystemRf ValueSpot ShapeSuitability
100% Dichloromethane0.05Stuck at baselinePoor
Hexane / Ethyl Acetate (1:1)0.25Severe tailing / SmearingSuboptimal
DCM / Methanol (95:5) 0.35 Sharp, circular Optimal
100% Ethyl Acetate0.85Fronting, co-elution riskPoor

Based on the TLC data, a step-gradient method is designed to elute non-polar impurities first, followed by the targeted release of the sulfonamide product.

Table 2: Optimized Flash Chromatography Gradient

Column Volume (CV)% Dichloromethane% MethanolPurpose
0.0 - 2.01000Column equilibration & elution of non-polar impurities
2.0 - 5.0982Transition phase; conditioning silica with protic modifier
5.0 - 10.0 95 5 Elution of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone
10.0 - 12.09010Column flush for highly polar byproducts/salts

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1.0 g of crude reaction mixture using a 40 g silica gel flash cartridge.

Step 1: Sample Preparation (Dry Loading)
  • Transfer the 1.0 g of crude 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone into a 100 mL round-bottom flask.

  • Dissolve the crude material completely in 15 mL of a highly solubilizing, volatile solvent mixture (e.g., Acetone or DCM/MeOH 1:1).

  • Add 3.0 g of bare silica gel (40-63 µm particle size) to the flask (maintaining a 1:3 crude-to-silica mass ratio).

  • Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure (40 °C water bath) until a free-flowing, homogeneous powder is obtained. Critical Check: Ensure no residual solvent remains; trapped polar solvents will cause premature elution and band broadening.

Step 2: Column Packing & Equilibration
  • Mount a 40 g pre-packed silica gel flash column onto the automated flash chromatography system.

  • Flush the system lines with 100% DCM to purge any previous solvents.

  • Equilibrate the column by pumping 3 Column Volumes (CV) of 100% DCM at a flow rate of 40 mL/min.

Step 3: Loading and Elution
  • Transfer the dry-loaded silica powder into an empty solid-load cartridge. Insert the frit to secure the powder bed, and attach it in-line above the main flash column.

  • Initiate the separation using the gradient outlined in Table 2 .

  • Monitor the elution using an integrated UV detector. Set the primary detection wavelength to 254 nm (optimal for the methoxy-substituted phenyl ring) and a secondary wavelength to 280 nm .

Step 4: Fraction Collection and Analysis
  • Collect the eluent in 18 x 150 mm test tubes (approx. 20 mL per fraction).

  • The target compound will typically elute between 6.0 and 8.5 CVs (during the 95:5 DCM/MeOH phase).

  • Spot the UV-active fractions onto a Silica Gel 60 F254 TLC plate. Develop the plate in a TLC chamber containing DCM/MeOH (95:5).

  • Visualize under a 254 nm UV lamp. Pool only the fractions containing a single, pure spot at Rf ~0.35.

Step 5: Solvent Removal and Recovery
  • Transfer the pooled fractions to a pre-weighed round-bottom flask.

  • Evaporate the DCM/MeOH solvent using a rotary evaporator.

  • Place the resulting brown solid under high vacuum (≤ 0.1 mbar) for 4 hours to remove trace amounts of tightly bound methanol.

  • Verify final purity via LC-MS or ¹H-NMR.

Workflow A Crude Mixture (Reaction Matrix) B Dry Loading (Silica Gel 1:3) A->B C Column Equilibration (100% DCM) B->C D Gradient Elution (DCM:MeOH Step) C->D E Fraction Collection & UV/TLC Analysis D->E F Solvent Evaporation & Pure Solid Recovery E->F

Workflow for the flash chromatographic purification of sulfonamide intermediates.

References

  • PubChem Compound Summary for CID 45039730. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3. National Center for Biotechnology Information. Available at:[Link]

  • Google Patents (WO1993005014A1).Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals optimizing the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1). This molecule is a critical building block for sulfonamide-based therapeutics, including experimental chalcone-sulfonamide hybrids and alpha-1 adrenergic receptor antagonists[1].

Because this synthesis involves highly reactive intermediates and competing functional groups (an enolizable ketone and an activated aromatic ether), achieving high yields requires strict control over reaction kinetics, temperature, and reagent stoichiometry.

Reaction Workflow & Mechanistic Pathway

The standard synthetic route is a two-step sequence starting from 4-methoxypropiophenone. The regiochemistry is governed by the synergistic directing effects of the substituents: the electron-donating methoxy group directs electrophilic aromatic substitution to the ortho position, while the electron-withdrawing propanoyl group directs to the meta position. Both effects perfectly align to target the 3-position[2].

SynthesisWorkflow SM 4-Methoxypropiophenone (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H, DCM, 0°C) SM->Step1 Int 3-Chlorosulfonyl-4-methoxypropiophenone (Reactive Intermediate) Step1->Int Regioselective EAS Err1 Diaryl Sulfone Byproducts (Thermal degradation) Step1->Err1 Step2 Step 2: Ammonolysis (Aq. NH3, DCM, 0-5°C) Int->Step2 Err2 Hydrolysis to Sulfonic Acid (Moisture exposure) Int->Err2 Prod 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (Target Product) Step2->Prod Amination Err3 Imine Formation (Nucleophilic attack at ketone) Step2->Err3

Workflow for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone synthesis and common failure points.

Self-Validating Experimental Protocols

The following protocols have been engineered to prevent the side reactions highlighted in the workflow diagram.

Step 1: Regioselective Chlorosulfonation

Objective: Convert 4-methoxypropiophenone to 3-chlorosulfonyl-4-methoxypropiophenone while suppressing diaryl sulfone formation.

  • Preparation: Dissolve 1.0 equivalent of 4-methoxypropiophenone in anhydrous dichloromethane (DCM) (approx. 5 volumes). Purge the flask with dry nitrogen and cool to 0°C using an ice-brine bath.

  • Reagent Addition: Place 4.0 equivalents of chlorosulfonic acid (ClSO3H) in a pressure-equalizing dropping funnel. Add the ClSO3H dropwise over 45 minutes.

    • Causality Check: The large excess of ClSO3H acts as both the sulfonating agent and the chlorinating agent, shifting the equilibrium away from sulfonic acid and preventing the intermediate from reacting with unreacted starting material to form diaryl sulfones[3].

  • Reaction: Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to 15°C over 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Carefully pour the reaction mixture over crushed ice under vigorous stirring.

    • Critical Validation: The internal temperature must not exceed 5°C during the quench to prevent hydrolysis of the highly sensitive sulfonyl chloride[1].

  • Extraction: Separate the organic DCM layer, wash with cold brine, dry rapidly over anhydrous Na2SO4, and filter. Do not concentrate to dryness. Proceed immediately to Step 2.

Step 2: Biphasic Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide without forming an imine at the C1-ketone.

  • Preparation: Cool the DCM solution containing the sulfonyl chloride intermediate from Step 1 back to 0°C.

  • Amination: Vigorously stir the organic layer and add 5.0 equivalents of cold aqueous ammonia (28% NH4OH) dropwise.

    • Causality Check: A biphasic system (DCM/Water) is utilized to keep the ketone primarily in the organic phase, while the highly reactive sulfonyl chloride reacts at the interface with ammonia. This spatial separation prevents the nucleophilic ammonia from attacking the propanoyl group[1].

  • Reaction: Stir at 0–5°C for 2 hours.

  • Isolation: Separate the phases. Extract the aqueous layer once with DCM. Combine the organic layers, wash with 1M HCl (to remove excess ammonia), wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from ethanol/water to achieve >98% purity.

Troubleshooting & FAQs

Q: Why am I observing a high percentage of diaryl sulfone byproducts during Step 1? A: Diaryl sulfones form when the newly synthesized sulfonyl chloride reacts with unreacted 4-methoxypropiophenone in a Friedel-Crafts-type sulfonylation. This typically occurs if the reaction temperature exceeds 15°C or if the ratio of ClSO3H to starting material is too low. Ensure you are using at least 4.0 to 5.0 equivalents of ClSO3H and maintaining strict temperature control during the exothermic addition phase[2].

Q: My sulfonyl chloride intermediate is degrading into a sticky mass before I can complete Step 2. How can I stabilize it? A: Sulfonyl chlorides derived from electron-rich aromatic rings (like those with a methoxy group) are highly susceptible to rapid hydrolysis back to the sulfonic acid[3]. Do not attempt to isolate the intermediate by evaporating the solvent. Instead, keep it dissolved in the dried DCM layer, store it on ice, and proceed to the ammonolysis step within 30 minutes.

Q: During amination, LC-MS shows a byproduct with a mass of +17 Da relative to the starting material, and NMR shows a loss of the ketone signal. What is happening? A: You are observing imine formation. Ammonia is a strong nucleophile and can condense with the C1-ketone to form an imine, especially if the reaction is allowed to warm up to room temperature. To troubleshoot this, ensure the reaction never exceeds 5°C. If the problem persists, switch from aqueous ammonia to bubbling anhydrous NH3 gas into a THF solution at -20°C to kinetically favor the sulfonyl chloride reaction over the ketone condensation.

Quantitative Data: Optimization of Amination Conditions

The table below summarizes the effect of different amination conditions on the yield and purity of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, demonstrating why the biphasic DCM/Aq. NH3 system is the recommended standard.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)Primary Impurity
Aq. NH3 (28%) DCM (Biphasic) 0–5 2.0 88 >98 Sulfonic acid (<1%)
NH3 (gas)THF-201.58296Unreacted SM (2%)
Aq. NH3 (28%)Ethanol254.05465Imine derivative (30%)
NH4OAcDMF8012.01540Complex degradation

Data reflects optimized parameters for balancing sulfonyl chloride conversion against ketone preservation.

References

  • Terminators or Guardians? Design, Synthesis, and Cytotoxicity Profiling of Chalcone-Sulfonamide Hybrids. ACS Omega (2023).[Link]

  • Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry (2025).[Link]

  • Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. Comptes Rendus Chimie (2014).[Link]

Sources

common side reactions in the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediate Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone , a critical intermediate in the production of alpha-1 adrenergic receptor antagonists such as Tamsulosin ().

The synthesis of this compound typically follows a two-step sequence: the electrophilic aromatic chlorosulfonation of 4-methoxypropiophenone, followed by the ammonolysis of the resulting sulfonyl chloride. Below, we dissect the mechanistic pitfalls of this workflow and provide field-proven, self-validating troubleshooting protocols to ensure high-yield, high-purity outcomes.

Process Overview & Synthetic Workflow

SynthesisWorkflow SM 4-Methoxypropiophenone Int1 3-Chlorosulfonyl-4-methoxypropiophenone (Intermediate) SM->Int1 Chlorosulfonation Reagent1 Chlorosulfonic Acid (Excess, 0-5°C) Reagent1->Int1 Product 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (Target API Intermediate) Int1->Product Ammonolysis Reagent2 Aqueous Ammonia (THF/Water, <10°C) Reagent2->Product

Workflow for the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Part 1: Troubleshooting Step 1 - Chlorosulfonation

The conversion of 4-methoxypropiophenone to 3-chlorosulfonyl-4-methoxypropiophenone is notoriously sensitive to stoichiometry and temperature. The methoxy group strongly activates the aromatic ring, making it highly susceptible to side reactions if the electrophilic intermediate is not rapidly quenched into the sulfonyl chloride ().

Frequently Asked Questions

Q: Why is my yield of the sulfonyl chloride intermediate low, accompanied by a highly insoluble, high-molecular-weight byproduct? A: You are observing diaryl sulfone formation. Chlorosulfonation is a two-stage reaction. First, the starting material is sulfonated to form a sulfonic acid intermediate. Second, excess chlorosulfonic acid converts this sulfonic acid into the target sulfonyl chloride. If the concentration of chlorosulfonic acid is too low, the intermediate sulfonic acid lingers and acts as an electrophile. It undergoes a Friedel-Crafts sulfonylation with unreacted, electron-rich 4-methoxypropiophenone, yielding an insoluble diaryl sulfone. Causality Fix: Maintain a minimum of 5.0 equivalents of chlorosulfonic acid. The massive excess acts as both reagent and solvent, kinetically driving the chlorination step faster than the bimolecular side reaction.

Q: During the aqueous quench, my product yield drops drastically and the pH becomes highly acidic. What is happening? A: The sulfonyl chloride is hydrolyzing back to the sulfonic acid. Sulfonyl chlorides are highly moisture-sensitive. If the aqueous quench is too warm or poorly agitated, water acts as a nucleophile, displacing the chloride. Causality Fix: The quench must be highly exothermic but strictly temperature-controlled. Pour the reaction mixture slowly over vigorously stirred crushed ice, ensuring the internal temperature never exceeds 5°C. Immediate extraction into a cold organic solvent is mandatory to partition the product away from the aqueous phase.

Q: LC-MS analysis of my intermediate shows a byproduct with a mass shift of +34 Da. What is this impurity? A: This indicates alpha-chlorination of the propanone chain. The highly acidic conditions promote the enolization of the ketone. The resulting enol can react with electrophilic chlorine species generated in situ. Causality Fix: Minimize reaction time (do not exceed 2-3 hours after addition) and strictly prevent the internal temperature from rising above 5°C.

Mechanistic Insights into Side Reactions

SideReactions SM 4-Methoxypropiophenone + ClSO3H Sulfonic Sulfonic Acid Intermediate SM->Sulfonic Electrophilic Aromatic Substitution Target Target Sulfonyl Chloride Sulfonic->Target Excess ClSO3H (Chlorination) Side1 Diaryl Sulfone (Side Product) High Temp / Low ClSO3H Sulfonic->Side1 Reaction with SM (Friedel-Crafts) Side2 Alpha-Chlorinated Ketone Extended Reaction Time Target->Side2 Enolization & Chlorination

Mechanistic pathways leading to target sulfonyl chloride and common side products.

Quantitative Impact of Reaction Parameters

To illustrate the causality of these side reactions, the following table summarizes the product distribution based on varying reaction conditions:

Equivalents of ClSO₃HInternal Temp (°C)Target Sulfonyl Chloride (%)Diaryl Sulfone (%)Hydrolyzed Sulfonic Acid (%)
2.0 eq0–5°C45%50%5%
5.0 eq (Optimal) 0–5°C 92% <2% 6%
5.0 eq25°C70%15%15%*
5.0 eq0–5°C (Poor Quench)60%<2%38%

*Includes alpha-chlorinated byproducts due to elevated temperature.

Self-Validating Protocol 1: Optimized Chlorosulfonation
  • Preparation: Equip a dry, multi-neck round-bottom flask with a mechanical stirrer, dropping funnel, and internal thermometer. Purge with N₂.

  • Reagent Loading: Charge 5.0 equivalents of chlorosulfonic acid into the flask and cool to 0°C using an ice-salt bath.

  • Addition: Add 1.0 equivalent of 4-methoxypropiophenone portion-wise over 1 hour, maintaining the internal temperature ≤ 5°C.

    • Self-Validation Check: The reaction mixture should turn deep red/brown but remain completely homogeneous. If heavy precipitation occurs, it indicates localized heating and subsequent sulfone formation.

  • Maturation: Stir for 2 hours at 0–5°C.

  • Quenching: Carefully pour the mixture onto vigorously stirred crushed ice (minimum 10 g ice per 1 g of reaction mixture).

    • Self-Validation Check: A white to off-white precipitate (the sulfonyl chloride) must form immediately upon contact with the ice.

  • Isolation: Extract immediately with cold ethyl acetate, wash with cold brine, dry over MgSO₄, and concentrate under reduced pressure below 30°C to prevent thermal degradation.

Part 2: Troubleshooting Step 2 - Ammonolysis

The conversion of the sulfonyl chloride to the target sulfonamide requires careful management of competing nucleophiles (ammonia vs. water vs. the product itself) ().

Frequently Asked Questions

Q: Why am I recovering the sulfonic acid salt instead of the sulfonamide after treating with ammonia? A: Hydrolysis is outcompeting ammonolysis. This occurs if the ammonia concentration is too low or if the reaction is not sufficiently cooled. Causality Fix: Use concentrated aqueous ammonia (28-30%). The ammonia must be in massive excess (at least 10 equivalents) to ensure the nucleophilic attack by NH₃ is exponentially faster than the attack by H₂O.

Q: I detect a higher molecular weight impurity in the final product. LC-MS shows a mass consistent with a bis-sulfonamide. How do I prevent this? A: You are forming a sulfonimide byproduct. This occurs when the primary sulfonamide product (which is still nucleophilic) reacts with another molecule of unreacted sulfonyl chloride. Causality Fix: This is a stoichiometry and mixing issue. Always utilize inverse addition —add the sulfonyl chloride solution dropwise into the ammonia solution. Never add ammonia to the sulfonyl chloride. Inverse addition ensures that ammonia is always in vast excess relative to the newly formed sulfonamide, preventing the secondary reaction ().

Self-Validating Protocol 2: Optimized Ammonolysis
  • Preparation: In a separate flask, cool concentrated aqueous ammonia (28%, 10.0 equivalents) to 0°C.

  • Addition (Inverse): Dissolve the freshly prepared 3-chlorosulfonyl-4-methoxypropiophenone in cold THF (3 mL/g). Add this solution dropwise to the vigorously stirred ammonia solution, keeping the internal temperature < 10°C.

    • Self-Validation Check: The reaction must remain strongly basic (pH > 10) throughout the entire addition process. If the pH drops, hydrolysis is occurring.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours to ensure complete conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. The target 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone will precipitate from the remaining aqueous phase.

  • Purification: Filter the solid, wash thoroughly with cold water to remove ammonium chloride salts, and dry in a vacuum oven at 50°C.

    • Self-Validation Check: The final product should be a free-flowing solid. A gummy residue indicates incomplete removal of THF or the presence of unreacted sulfonic acid impurities.

References

  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide (EP1704140B1). European Patent Office.
  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (RU2419605C2). Google Patents.
  • Tamsulosin derivative (US7084301B2). Google Patents.
  • Preparation method of tamsulosin impurity with high optical purity (CN111170900A). Google Patents.

Technical Support Center: Yield Optimization for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1076198-44-1)[1],[2]. This compound is a critical sulfonamide intermediate frequently utilized in the synthesis of alpha-1 adrenergic receptor antagonists (such as tamsulosin analogs) and other targeted therapeutics[3].

Synthesizing this intermediate typically involves a two-step sequence: the electrophilic chlorosulfonation of 4-methoxypropiophenone, followed by the nucleophilic amidation of the resulting sulfonyl chloride[4]. Below, we dissect the mechanistic bottlenecks of this pathway and provide field-proven, self-validating protocols to maximize your isolated yield and purity.

Mechanistic Workflow

G A 4-Methoxypropiophenone (Starting Material) B Chlorosulfonation ClSO3H, 0-5 °C A->B C 3-Chlorosulfonyl-4-methoxy propiophenone B->C Intermediate D Amidation NH3, <10 °C C->D E 1-(4'-Methoxy-3'- sulfonamidophenyl) -1-propanone D->E Final Product

Caption: Workflow for the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Troubleshooting & FAQs

Q1: During the chlorosulfonation of 4-methoxypropiophenone, we observe a high percentage of insoluble byproducts and a low yield of the sulfonyl chloride intermediate. What is the mechanistic cause, and how can it be mitigated? Causality: The insoluble byproduct is typically a diaryl sulfone. Chlorosulfonic acid (ClSO₃H) acts as both the sulfonating agent and the chlorinating agent. If the concentration of the intermediate sulfonic acid is high relative to the chlorinating species, electrophilic attack of the sulfonic acid on another molecule of 4-methoxypropiophenone occurs, forming a diaryl sulfone bridge[4]. Furthermore, elevated temperatures (>10°C) accelerate this bimolecular side reaction and can induce ether cleavage of the methoxy group. Solution: Maintain the reaction strictly between 0°C and 5°C. Use a carefully optimized excess of chlorosulfonic acid (typically 4.5 to 5.0 equivalents) to ensure rapid conversion of the sulfonic acid to the sulfonyl chloride, which is significantly less prone to forming sulfones. Diluting the reaction in an anhydrous co-solvent like dichloromethane (DCM) also suppresses bimolecular collisions.

Q2: The amidation step yields a significant amount of a water-soluble byproduct instead of the desired propanone derivative. How do we prevent this? Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. When using aqueous ammonia (ammonium hydroxide) for amidation, hydroxide ions (OH⁻) compete with ammonia (NH₃) as nucleophiles. Because the amidation reaction is highly exothermic, localized heating accelerates the hydrolysis of the sulfonyl chloride back to the water-soluble sulfonic acid, permanently reducing the yield of the target sulfonamide[3]. Solution: The most effective mitigation is transitioning from aqueous ammonia to anhydrous ammonia gas bubbled into an aprotic solvent (e.g., THF or DCM) at 0°C. If aqueous ammonia must be used for scalability, the sulfonyl chloride must be dissolved in an immiscible organic solvent (like DCM) and added dropwise to a vigorously stirred, pre-chilled (ice-salt bath) biphasic solution, maintaining the internal temperature below 10°C.

Q3: What is the most reliable workup procedure to isolate the final product with >98% purity without sacrificing yield? Causality: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone possesses both a hydrophobic propanone moiety and a polar, weakly acidic sulfonamide group (pKa ~10). Over-acidification during workup can trap polar impurities, while alkaline conditions will deprotonate the sulfonamide, rendering it highly water-soluble and leading to product loss in the aqueous waste layer. Solution: After amidation, carefully adjust the pH of the aqueous phase to exactly 6.5–7.0 using dilute HCl. Extract multiple times with ethyl acetate (EtOAc). For crystallization, utilize a binary solvent system of EtOAc/Heptane (1:3). This leverages the compound's differential solubility profile, forcing the pure sulfonamide to crystallize while retaining unreacted ketone and non-polar impurities in the mother liquor.

G Issue Yield Loss in Sulfonamide Synthesis Cause1 Side Reaction: Diaryl Sulfone Formation Issue->Cause1 Cause2 Side Reaction: Sulfonyl Chloride Hydrolysis Issue->Cause2 Cause3 Workup Loss: Product Solubilization Issue->Cause3 Sol1 Control: ClSO3H (4.5 eq) Temp: 0-5 °C Cause1->Sol1 Sol2 Control: Anhydrous NH3 or Biphasic Quench Cause2->Sol2 Sol3 Control: pH 6.5-7.0 EtOAc/Heptane Crystallization Cause3->Sol3

Caption: Root cause analysis and troubleshooting logic for yield optimization.

Quantitative Data: Parameter Optimization

The following table summarizes the impact of critical reaction parameters on the yield and purity of the final sulfonamide, based on optimized process chemistry principles.

Reaction ParameterSuboptimal ConditionOptimized ConditionYield ImpactPurity Impact
Chlorosulfonating Agent ClSO₃H (2.0 - 3.0 eq)ClSO₃H (4.5 - 5.0 eq)+25% (Reduces sulfone dimers)High (Fewer insoluble byproducts)
Reaction Temperature 10°C - 20°C0°C - 5°C+15% (Prevents ether cleavage)High (Prevents oxidation)
Amidation Reagent 25% Aqueous NH₃ (Direct)Anhydrous NH₃ in DCM+30% (Prevents hydrolysis)Very High (>98% purity)
Workup pH pH < 3 or pH > 9pH 6.5 - 7.0+20% (Maximizes extraction)Medium (Removes salts)

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the synthesis at each critical juncture.

Step 1: Chlorosulfonation
  • Equip a dry 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, and an internal thermometer. Purge the system with N₂.

  • Add 4-methoxypropiophenone (1.0 eq) and anhydrous dichloromethane (DCM, 5 volumes). Cool the solution to 0°C using an ice-brine bath.

  • Add chlorosulfonic acid (4.5 eq) dropwise over 1 hour. Critical: Adjust the addition rate to maintain the internal temperature strictly below 5°C[4].

  • Stir the mixture at 0–5°C for an additional 2 hours.

    • Validation Check: Analyze via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should be completely consumed, replaced by the sulfonyl chloride intermediate (Rf ~0.4).

  • Carefully quench the reaction by pouring the mixture over crushed ice (10 volumes) under vigorous stirring.

  • Separate the organic layer, wash with cold brine (2 x 50 mL), and dry over anhydrous MgSO₄. Crucial: Proceed immediately to Step 2 to prevent atmospheric hydrolysis.

Step 2: Amidation
  • Transfer the dried DCM solution containing the sulfonyl chloride to a clean flask and cool to 0°C.

  • Slowly bubble anhydrous NH₃ gas into the solution (Alternatively, add the DCM solution dropwise to a vigorously stirred biphasic mixture of 25% aqueous NH₃ and DCM). Maintain the internal temperature < 10°C[3].

  • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Check: LC-MS analysis should confirm the disappearance of the sulfonyl chloride and the presence of the target sulfonamide mass (m/z 244.06 [M+H]⁺).

  • Evaporate the excess NH₃. Adjust the pH of any remaining aqueous layer to exactly 6.8 using 1M HCl.

  • Extract the mixture with EtOAc (3 x 50 mL). Wash the combined organic layers with brine and concentrate in vacuo.

  • Recrystallize the crude residue from a boiling mixture of EtOAc/Heptane (1:3). Cool slowly to 0°C, filter the precipitate, and dry under a vacuum to afford 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone as a highly pure white to off-white solid.

References

  • Pharmaffiliates. "CAS No : 1076198-44-1 | Product Name : 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone". 1

  • ChemicalBook. "1-(4'-METHOXY-3'-SULFONAMIDOPHENYL)-1-PROPANONE". 2

  • Benchchem. "1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone". 4

  • Google Patents. "EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide". 3

Sources

troubleshooting purification of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone [1].

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind chromatographic failures—specifically addressing the highly polar, hydrogen-bonding nature of the sulfonamide moiety—and provide self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Molecular Profiling & The Causality of Purification Failure

To purify a molecule, you must first understand its structural conflicts. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is a "chimeric" molecule presenting competing physicochemical properties:

  • The Sulfonamide Group (-SO₂NH₂): This is a strong hydrogen bond donor and acceptor. With a pKa of approximately 9.7[2][3], it is mildly acidic. On standard normal-phase silica gel (which features acidic silanol groups), the sulfonamide acts as an anchor, causing severe peak tailing, irreversible adsorption, and streaking[4].

  • The Methoxy & Propanone Groups: These add moderate lipophilicity and structural flexibility. The propanone chain lowers the overall melting point of the intermediate, making it highly prone to "oiling out" (forming a viscous syrup) rather than crystallizing when trace impurities are present.

Part 2: Troubleshooting FAQs

Q1: My compound is streaking across the entire TLC plate and co-eluting with the chlorosulfonyl starting material. How do I fix the resolution? A1: Causality: The streaking is caused by uncontrolled hydrogen bonding between your primary sulfonamide and the active silanols on the stationary phase. Solution: You must chemically block these active sites. Modify your mobile phase by adding a competitive hydrogen-bonding agent. Adding 1% to 5% Methanol (MeOH) to a Dichloromethane (DCM) mobile phase outcompetes the silica interactions. Alternatively, adding 1% Acetic Acid (AcOH) suppresses the ionization of the sulfonamide, sharpening the band significantly.

Q2: When I try to load my crude mixture onto the column, it crashes out (precipitates) at the top of the silica bed. What is happening? A2: Causality: There is a severe solubility mismatch. The molecule requires a polar solvent (like DCM or EtOAc) to dissolve, but if your column is equilibrated in a non-polar solvent (like Hexanes), the compound instantly precipitates upon contact, destroying your theoretical plates and causing band broadening. Solution: Implement the Dry Loading technique[4]. By pre-adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent, you bypass the liquid solubility bottleneck, allowing for uniform dissolution as the mobile phase passes through.

Q3: After pooling and evaporating my pure fractions, I am left with a sticky brown oil instead of a solid powder. How do I induce crystallization? A3: Causality: The flexible propanone group combined with trace polar solvent residues (like EtOAc or MeOH) disrupts the crystal lattice formation. Solution: Perform a biphasic trituration. Dissolve the oil in a minimal amount of hot, polar solvent (e.g., EtOAc), and slowly titrate in an anti-solvent (e.g., Heptane) until the cloud point is reached.

Part 3: Quantitative Data Summaries

To streamline your method development, utilize the optimized parameters below.

Table 1: Mobile Phase Optimization for Silica Gel Chromatography

Solvent SystemModifier AddedExpected

Peak Shape / ResolutionMechanistic Rationale
Hexanes : EtOAc (50:50)None0.15 - 0.25Severe TailingUnshielded silanol interactions.
DCM : MeOH (95:5)None0.35 - 0.45Moderate TailingMeOH partially blocks silanols.
DCM : MeOH (95:5) 1% Acetic Acid 0.40 - 0.50 Sharp / Excellent Acid suppresses sulfonamide ionization.

Table 2: Solubility Profile for Loading and Crystallization

SolventSolubility ProfileRecommended Use Case
Hexanes / HeptaneInsolubleAnti-solvent for crystallization.
Dichloromethane (DCM)ModeratePrimary mobile phase base.
Ethyl Acetate (EtOAc)HighDissolving crude for dry loading.
Methanol (MeOH)Very HighPolar modifier; avoid as primary solvent.

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Dry-Loaded Flash Chromatography
  • Sample Preparation: Dissolve the crude 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in a minimal volume of EtOAc.

  • Adsorption: Add dry silica gel (mass ratio of 1:3, crude to silica).

  • Evaporation: Remove the solvent via rotary evaporation at 40°C until a dry powder is formed.

    • Validation Check: The mixture must be a free-flowing powder. If it clumps, residual EtOAc remains. Re-evaporate until perfectly dry to prevent column channeling.

  • Column Equilibration: Pack the column and equilibrate with DCM containing 1% AcOH.

    • Validation Check: Run 2 column volumes (CV) of solvent. The solvent front must be perfectly horizontal.

  • Loading & Elution: Carefully pour the dry-loaded powder onto the top of the column bed. Top with a thin layer of clean sand. Elute using a gradient of 0% to 5% MeOH in DCM (with constant 1% AcOH).

  • Fraction Analysis: Spot fractions on a TLC plate.

    • Validation Check: Co-spot the fractions with the crude starting material. The target compound will elute as a sharp, UV-active spot at

      
       ~0.45.
      
Protocol B: Controlled Biphasic Recrystallization
  • Dissolution: Transfer the purified, evaporated oil/solid to a round-bottom flask. Add minimal hot EtOAc (approx. 2-3 mL per gram of product) and heat to 60°C until fully dissolved.

  • Anti-Solvent Titration: Dropwise, add Heptane while stirring vigorously until the solution becomes slightly cloudy (the "cloud point").

  • Annealing: Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 1 hour.

    • Validation Check: White to off-white crystals should form. If the mixture oils out again, reheat to 60°C, add 0.5 mL of EtOAc to clear the solution, and repeat the cooling process slower.

  • Filtration: Filter the crystals via vacuum and wash with ice-cold Heptane.

Part 5: Purification Troubleshooting Workflow

PurificationWorkflow Start Crude 1-(4'-Methoxy-3'- sulfonamidophenyl)-1-propanone SolCheck Check Solubility in Loading Solvent Start->SolCheck SolPoor Poor Solubility (Precipitates) SolCheck->SolPoor Insoluble SolGood Good Solubility SolCheck->SolGood Soluble DryLoad Perform Dry Loading (Silica Adsorption) SolPoor->DryLoad LiquidLoad Direct Liquid Loading SolGood->LiquidLoad Chromatography Flash Chromatography (DCM/MeOH gradient) DryLoad->Chromatography LiquidLoad->Chromatography Tailing Severe Tailing / Streaking Observed on TLC? Chromatography->Tailing AddModifier Add 1% AcOH to Mobile Phase Tailing->AddModifier Yes Pure Pure Fractions Collected Tailing->Pure No AddModifier->Chromatography Re-run Cryst Recrystallization (EtOAc/Heptane) Pure->Cryst

Decision tree for troubleshooting the purification of sulfonamide derivatives.

References

  • 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone - PubChem. National Institutes of Health (NIH). Available at:[Link][1]

  • Benzenesulfonamide Properties - EPA. Environmental Protection Agency. Available at:[Link][2]

  • QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. Arkivoc. Available at:[Link][3]

Sources

challenges in the scale-up of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges in the manufacturing scale-up of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and practical, field-proven solutions to common issues encountered during the transition from laboratory to plant-scale production.

Overview of the Synthetic Pathway

The most common and industrially viable route to synthesize 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is via a Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring, in this case, 2-methoxybenzenesulfonamide, with an acylating agent like propanoyl chloride or propanoic anhydride, catalyzed by a Lewis acid.

The choice of this pathway is dictated by the commercial availability of starting materials and the reaction's general reliability. However, the presence of two distinct functional groups on the aromatic ring—an activating methoxy group and a deactivating/coordinating sulfonamide group—introduces complexities in regioselectivity, reaction control, and impurity formation, which are magnified during scale-up.

SM Starting Materials (2-Methoxybenzenesulfonamide, Propanoyl Chloride, AlCl₃) Reaction Friedel-Crafts Acylation - Controlled Reagent Addition - Temperature Management SM->Reaction Step 1 Quench Reaction Quench - Slow addition to iced HCl - Off-gas management Reaction->Quench Step 2 Extraction Work-up & Extraction - Solvent Selection - Phase Separation Quench->Extraction Step 3 Purification Purification - Crystallization - Solvent Screening Extraction->Purification Step 4 Isolation Isolation & Drying - Filtration - Vacuum Drying Purification->Isolation Step 5 API Final Product (API) 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone Isolation->API Step 6

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the production campaign in a question-and-answer format.

Q1: My reaction yield is high at the lab scale (10g) but drops significantly at the pilot scale (10kg). What are the likely causes?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

Answer:

The drop in yield can typically be attributed to one or more of the following factors, which become more pronounced at a larger scale:

  • Inefficient Mixing: In large reactors, inadequate agitation can create localized "hot spots" or areas of high reagent concentration. This can lead to the formation of byproducts. The viscous slurry formed by the Lewis acid complex exacerbates this issue.

  • Catalyst Deactivation: Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] At a larger scale, there is a greater surface area and longer transfer times, increasing the risk of exposure to atmospheric moisture, which deactivates the catalyst.

  • Poor Temperature Control: Friedel-Crafts acylations are exothermic.[2] A 1000-fold increase in volume does not correspond to a 1000-fold increase in the reactor's surface area for heat exchange. The inability to efficiently remove the heat of reaction can lead to side reactions and product degradation. Due to the electron-withdrawing effect of the carbonyl group, the ketone product is less reactive than the starting material, preventing multiple acylations.[3][4][5]

  • Sub-optimal Reagent Addition: Dumping reagents in too quickly can lead to a rapid exotherm that is difficult to control, while adding them too slowly can extend reaction times unnecessarily, potentially leading to the degradation of sensitive intermediates.

  • Ensure Anhydrous Conditions: Purge the reactor with dry nitrogen before charging reagents. Use anhydrous solvents and ensure all reagents have a low water content (<500 ppm).

  • Perform Calorimetric Studies: Before scaling up, use a reaction calorimeter to determine the total heat of reaction and the rate of heat evolution.[6] This data is critical for ensuring the plant reactor's cooling capacity is sufficient to handle the exotherm safely.[2]

  • Optimize Agitation: Work with a chemical engineer to model the mixing in the reactor. The goal is to ensure efficient homogenization of the reaction mixture. Adjust the impeller speed and type if necessary.

  • Control Reagent Addition: Based on calorimetry data, establish a controlled semi-batch addition profile for the acylating agent or the catalyst slurry.[2] This allows the reaction's heat output to be matched with the reactor's cooling capacity.

ParameterLaboratory Scale (10g)Pilot Scale (10kg) - RecommendedRationale
Catalyst Loading (AlCl₃) 1.2 - 1.5 eq1.3 - 1.6 eqA slight excess is needed to compensate for minor moisture ingress and complexation with the product.
Reaction Temperature 0 to 5 °C-5 to 0 °CLowering the initial temperature provides a larger buffer to absorb the reaction exotherm.
Addition Time 15-30 minutes2-4 hoursControlled addition is crucial for managing the exotherm and minimizing side reactions.
Solvent DichloromethaneDichloromethane or 1,2-dichloroethaneChlorinated solvents are effective, but consider solvent toxicity and environmental impact for large-scale production.
Q2: I am observing significant amounts of an isomeric impurity. How can I improve the regioselectivity?

The formation of regioisomers is a common issue in the acylation of substituted aromatic rings.[1]

Answer:

The substitution pattern on your starting material, 2-methoxybenzenesulfonamide, dictates the position of the incoming propanoyl group.

  • The methoxy group is a powerful ortho-, para-directing activator.

  • The sulfonamide group is a meta-directing deactivator.

The acylation will occur para to the strongly activating methoxy group, which is the desired outcome. However, under certain conditions, acylation can occur ortho to the methoxy group, leading to the formation of 1-(2'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Factors influencing this selectivity include:

  • Steric Hindrance: The sulfonamide group ortho to the methoxy group can sterically hinder acylation at the adjacent position, favoring the desired para-acylation.

  • Lewis Acid Choice: The size and nature of the Lewis acid can influence the transition state, affecting the ortho/para ratio.

  • Temperature: Higher temperatures can sometimes overcome the kinetic barrier for the formation of the sterically hindered ortho isomer.

  • Temperature Control: Maintain a consistently low reaction temperature (-5 to 5 °C). This favors the kinetically controlled product, which is typically the less sterically hindered para-isomer.

  • Catalyst Screening: While AlCl₃ is common, consider screening other Lewis acids. A bulkier catalyst might increase steric hindrance at the ortho position, further favoring para substitution.

  • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity. While non-polar solvents are typical for Friedel-Crafts, exploring a narrow range of approved solvents may be beneficial.

Q3: The work-up procedure is difficult and potentially hazardous at scale. How can I improve it?

The quenching of large amounts of aluminum chloride is a significant safety concern.

Answer:

The work-up of a Friedel-Crafts reaction involves decomposing the aluminum chloride-ketone complex. This is a highly exothermic process that also liberates hydrogen chloride (HCl) gas.

Key Challenges:

  • Extreme Exotherm: Rapid addition of water can cause the quench mixture to boil violently.

  • HCl Gas Evolution: The release of corrosive HCl gas requires a robust scrubbing system.

  • Emulsion Formation: The precipitation of aluminum salts can lead to the formation of stable emulsions, making phase separation difficult.

Start Reaction Mixture (Post-Reaction) Quench Reverse Quench: Slowly add reaction mixture to iced dilute HCl Start->Quench CheckTemp Monitor Temperature Keep < 25°C Quench->CheckTemp GasScrub Scrub Off-Gas (NaOH Scrubber) Quench->GasScrub CheckTemp->Quench Temp too high (Slow addition) PhaseSep Phase Separation - Allow layers to settle - Drain aqueous layer CheckTemp->PhaseSep Temp OK Wash Wash Organic Layer (Brine) PhaseSep->Wash End Crude Product in Solution Wash->End

Caption: Recommended workflow for a safe reaction quench.

  • Reverse Quench: The safest method is a "reverse quench." Prepare a separate, chilled vessel containing a stirred mixture of ice and dilute hydrochloric acid. Slowly transfer the reaction mixture into this quench vessel. This ensures there is always an excess of water to absorb the heat.

  • Temperature Monitoring: Continuously monitor the temperature of the quench vessel and adjust the addition rate of the reaction mixture to maintain a temperature below 25 °C.

  • Gas Scrubbing: Vent the quench vessel through a caustic scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl gas.

  • Aqueous Wash: After the quench, perform a water or brine wash to remove residual water-soluble impurities before proceeding to solvent swap or crystallization.

Frequently Asked Questions (FAQs)

Q4: What are the primary sources of impurities in the final product?

Impurities can arise from various sources throughout the manufacturing process.[7][][9] A systematic approach is crucial for their identification and control.[7]

Answer:

Potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2-methoxybenzenesulfonamide.

    • Isomeric Impurities: 1-(2'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

    • Byproducts: Products from potential side reactions, though less common in this specific acylation.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents themselves.

  • Degradation Products: The product may degrade under harsh conditions (e.g., high temperatures, extreme pH).

It is mandatory under ICH guidelines to identify, quantify, and control these impurities to ensure the safety and efficacy of the final drug product.[7]

Q5: What are the critical process parameters (CPPs) I need to monitor during scale-up?

Answer:

Based on the risk assessment of this process, the following are the most critical parameters to control:

  • Reaction Temperature: Directly impacts reaction rate, exotherm, and impurity formation.

  • Reagent Addition Rate: Controls the rate of heat generation.

  • Water Content: Critical for catalyst activity and preventing side reactions.

  • Agitation Speed: Ensures homogeneity and efficient heat transfer.

  • Quench Temperature: Essential for process safety during the work-up.

Monitoring and controlling these CPPs within a defined range is essential for a reproducible and safe manufacturing process.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC . (No date). Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE . (No date). Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications - ResearchGate . (2024). Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide . (2025). Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books . (2016). Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way . (2023). Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia . (No date). Available at: [Link]

  • Chemical Process Safety | Techniques & Equipment - Mettler Toledo . (No date). Available at: [Link]

  • Recent trends in impurity profiling of pharmaceutical products - metfop . (No date). Available at: [Link]

  • A Review of Impurity Profile in Pharmaceutical Substances . (2018). Available at: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS . (2020). Available at: [Link]

  • Rational Designing and Stepwise Cascade for Efficient Biosynthesis of Raspberry Ketone . (2025). Available at: [Link]

  • METHYL n-AMYL KETONE - Organic Syntheses Procedure . (No date). Available at: [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor . (No date). Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI . (2024). Available at: [Link]

  • Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - RSC Publishing . (2023). Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal . (No date). Available at: [Link]

  • CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone - Google Patents. (No date).
  • 1-(4-Methoxy-3-nitro-phenyl)-propan-1-one | C10H11NO4 | CID - PubChem . (No date). Available at: [Link]

  • Challenges, Risks, and Strategies for Biologic Drug Substance Manufacturing - Patheon . (No date). Available at: [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate . (No date). Available at: [Link]

  • Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as Potent TRPV1 Antagonists - PubMed . (2018). Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI . (2024). Available at: [Link]

  • Manufacturing high concentration mAbs challenges and solutions - Downstream Column . (2022). Available at: [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone. This guide is designed for chemistry professionals navigating the challenges of this specific Friedel-Crafts acylation. We move beyond traditional, often harsh, Lewis acid catalysts to explore more sustainable, selective, and reusable alternatives. Here, we dissect common experimental issues, provide validated protocols, and offer data-driven insights to optimize your synthesis.

The target molecule, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, is an important intermediate. Its synthesis via Friedel-Crafts acylation of 2-methoxybenzenesulfonamide presents a classic regioselectivity challenge. The starting material possesses an activating, ortho-, para-directing methoxy group and a deactivating, meta-directing sulfonamide group. The desired product requires acylation at the position para to the methoxy group and ortho to the sulfonamide group—a sterically and electronically complex transformation.

This guide focuses on troubleshooting this reaction and implementing modern, heterogeneous catalytic systems that offer significant advantages over conventional methods.

Troubleshooting & FAQs: Navigating the Synthesis

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

A1: Low or non-existent yield is the most common issue and typically points to three main areas: catalyst deactivation, substrate reactivity, or suboptimal reaction conditions.

  • Catalyst Deactivation: Traditional Lewis acids like AlCl₃ are extremely sensitive to moisture.[1][2] Any residual water in your glassware, solvents, or starting materials will hydrolyze and deactivate the catalyst. Furthermore, the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group can complex with the Lewis acid, effectively titrating it out of the reaction.[2]

  • Substrate Deactivation: The sulfonamide group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][3] While the methoxy group is activating, the overall reactivity of the ring is significantly reduced compared to a simple anisole substrate.

  • Insufficient Catalyst Loading: For Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][4] This means the catalyst is not truly catalytic and a stoichiometric amount (or even a slight excess) is often required to drive the reaction to completion.

dot

Start Low / No Yield Cause1 Catalyst Deactivation Start->Cause1 Cause2 Substrate Deactivation Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1a Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) Cause1->Sol1a Moisture? Sol1b Switch to Water-Tolerant Catalyst (e.g., Metal Triflates, Zeolites) Cause1->Sol1b Substrate Complexation? Sol1c Increase Catalyst Stoichiometry (if using traditional Lewis Acids) Cause1->Sol1c Product Complexation? Sol2a Use a More Active Acylating Agent (e.g., Propionyl Chloride > Propionic Anhydride) Cause2->Sol2a Sol2b Increase Reaction Temperature (Monitor for side reactions) Cause2->Sol2b Sol3a Optimize Temperature & Time (Run kinetics study) Cause3->Sol3a Setup 1. Setup (Flask, Substrate, Zeolite) Reaction 2. Reaction (Add Solvent, Heat, Add Acyl Chloride) Setup->Reaction Filtration 3. Catalyst Separation (Cool, Filter) Reaction->Filtration Product 4. Product Isolation (Evaporate Filtrate, Purify) Filtration->Product Filtrate Recycle 4. Catalyst Recycling (Wash, Dry, Calcine) Filtration->Recycle Solid Catalyst

Sources

Technical Support Center: Green Synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1). This molecule is a critical intermediate in the development of sulfonamide-based active pharmaceutical ingredients (APIs).

Traditional batch syntheses of this intermediate rely on stoichiometric Lewis acids, hazardous chlorinated solvents, and highly exothermic batch chlorosulfonations that generate massive waste. This guide provides validated green chemistry protocols, troubleshooting FAQs, and the mechanistic causality behind these modern methodologies to ensure high-yield, sustainable production.

Process Overview

The green synthesis pathway replaces toxic reagents and hazardous batch conditions with solid acid catalysis, continuous flow technology, and solvent-free aqueous amidation.

GreenSynthesis A Anisole + Propionic Anhydride B 4-Methoxypropiophenone A->B Zeolite ZSM-5 (Solvent-Free) C 3-Chlorosulfonyl-4- methoxypropiophenone B->C ClSO3H (Continuous Flow) D 1-(4'-Methoxy-3'- sulfonamidophenyl) -1-propanone C->D Aqueous NH3 (Solvent-Free)

Figure 1: Three-step green synthesis workflow for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Section 1: Step 1 - Green Friedel-Crafts Acylation

Traditional acylation uses stoichiometric aluminum chloride (


), which complexes with the ketone product and requires destructive aqueous quenching, producing massive 

sludge. The green alternative utilizes a reusable solid acid catalyst.
Protocol: Zeolite-Catalyzed Acylation
  • Preparation: Charge a batch reactor with anisole and propionic anhydride in a 1:1.2 molar ratio. No solvent is required.

  • Catalysis: Add 5 wt% of alkaline-treated, mesoporous Zeolite ZSM-5 catalyst.

  • Reaction: Heat the mixture to 100 °C for 24 hours under continuous stirring.

  • Isolation: Filter the solid catalyst (retain for regeneration). Distill the filtrate under reduced pressure to recover unreacted anisole and isolate 4-methoxypropiophenone.

  • Self-Validation Check: Analyze the crude mixture via GC-MS. A successful run will show >90% conversion of propionic anhydride with a para:ortho regioselectivity ratio of >10:1.

Troubleshooting & FAQs

Q: Why am I seeing a high ratio of ortho-methoxypropiophenone instead of the desired para-isomer? A: Causality: This is a pore size restriction issue. Untreated ZSM-5 is strictly microporous, forcing the reaction to occur on the external surface where ortho-substitution is sterically permitted. Using 1 increases the pore size (ca. 11–15 nm), selectively favoring the para-isomer due to transition state stabilization within the expanded internal channels [1].

Q: The zeolite catalyst deactivated after one run. How do I regenerate it? A: Causality: Deactivation occurs because strongly adsorbed propionic acid (the byproduct) and carbonaceous coke block the active acidic sites. Regeneration is simple: calcine the recovered zeolite at 500 °C in air for 4 hours to burn off organic residues and restore full catalytic activity.

Section 2: Step 2 - Continuous Flow Chlorosulfonation

Chlorosulfonation is highly exothermic. In batch reactors, thermal runaway risks necessitate extreme dilution and massive excesses of chlorosulfonic acid (


). Transitioning to continuous flow chemistry mitigates these risks.
Protocol: Flow Chemistry Setup
  • Preparation: Prepare a 2.0 M solution of 4-methoxypropiophenone in diglyme (a green, stable co-solvent).

  • Flow Parameters: Pump the ketone solution and neat

    
     into a continuous flow silicon carbide microreactor at a 1:3 molar ratio.
    
  • Reaction: Maintain the reactor temperature strictly at 60 °C with a residence time of exactly 5 minutes.

  • Isolation: Quench the reactor effluent inline into a continuous stream of ice water (0 °C) to precipitate 3-chlorosulfonyl-4-methoxypropiophenone. Filter and wash with cold water.

  • Self-Validation Check: Monitor the reactor effluent via inline ATR-FTIR. The disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of sulfonyl chloride asymmetric stretches (~1370 cm⁻¹) confirms steady-state conversion.

Troubleshooting & FAQs

Q: The flow reactor pressure spikes during chlorosulfonation. What is happening? A: Causality: Chlorosulfonation releases


 gas. In a standard plug flow reactor, gas accumulation disrupts the residence time distribution and increases pressure. Ensure your flow setup includes a back-pressure regulator (BPR) rated for corrosive gases. Additionally, the intermediate sulfonic acid may precipitate; utilizing diglyme as a co-solvent maintains homogeneity and prevents clogging [2].

Q: Why is flow chemistry fundamentally better than batch for this specific step? A: Causality: The high surface-area-to-volume ratio in microreactors allows for instantaneous heat dissipation. This precise temperature control prevents the decomposition of the sulfonyl chloride, reduces the required excess of


 from 10 equivalents to 3, and lowers the Environmental Factor (E-factor) dramatically [2].

Section 3: Step 3 - Solvent-Free Aqueous Amidation

Traditional amidation requires dissolving the sulfonyl chloride in volatile organic compounds (VOCs) like dichloromethane or pyridine. The green approach utilizes water as the sole reaction medium.

Protocol: Aqueous Amidation
  • Preparation: Suspend the freshly prepared 3-chlorosulfonyl-4-methoxypropiophenone in distilled water (10 mL/g).

  • Cooling: Cool the suspension to 0–5 °C using an ice bath.

  • Reaction: Dropwise add 28% aqueous ammonia (5 equivalents) while maintaining vigorous mechanical stirring. Keep the internal temperature strictly below 10 °C.

  • Maturation: Remove the ice bath and stir for 2 hours at room temperature.

  • Isolation: Filter the resulting solid, wash with distilled water, and dry under vacuum to yield pure 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

  • Self-Validation Check: Test the pH of the filtrate; it must remain >9 throughout the reaction. Post-isolation, perform an HPLC analysis. The pure product should show <0.5% of the sulfonic acid byproduct.

Troubleshooting & FAQs

Q: During amidation, I am recovering a highly water-soluble side product instead of the sulfonamide. Why? A: Causality: You are observing the hydrolysis of the sulfonyl chloride back into sulfonic acid. Water acts as a competing nucleophile against ammonia. If the temperature exceeds 10 °C during the addition phase, the rate of hydrolysis outpaces amidation. Maintaining strict temperature control (0–5 °C) ensures that the superior nucleophilicity of


 dictates the reaction pathway, effectively bypassing the need for organic solvents [3].

Section 4: Green Metrics & Quantitative Data

The implementation of these protocols results in a massive reduction in waste and hazard profiles. Below is a comparative analysis of the traditional versus green synthetic routes.

MetricTraditional Batch SynthesisGreen Chemistry Approach
Acylation Catalyst Stoichiometric

(Toxic, corrosive)
Zeolite ZSM-5 (Solid, reusable)
Chlorosulfonation Batch, >10 eq

(High thermal risk)
Continuous Flow, 3 eq

(Precise control)
Amidation Solvent Dichloromethane (DCM) / PyridineWater (Solvent-free suspension)
Overall Yield ~65%>82%
E-Factor (Overall) > 80< 15
Waste Profile Massive

sludge, VOCs, acid waste
Recyclable catalyst, aqueous salts, no VOCs

References

  • Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation Source: MDPI, Catalysts (2019) URL:1

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: PubMed Central (PMC), Organic Process Research & Development (2023) URL:2

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design Source: Green Chemistry (RSC Publishing) (2023) URL:3

Sources

how to remove impurities from 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex purification bottlenecks.

This compound is a highly functionalized propiophenone derivative featuring both a methoxy ether and a primary sulfonamide group. It is frequently utilized as a critical intermediate in pharmaceutical synthesis and as a scaffold for isotopically labeled (e.g., d3) mass spectrometry standards[1][]. Because of its polyfunctional nature, crude synthetic mixtures often contain a spectrum of impurities ranging from highly polar sulfonic acids to non-polar unreacted starting materials[3][4].

This guide bypasses generic advice, focusing instead on the chemical causality behind each purification step to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical behavior of the expected impurities. The synthesis typically involves the chlorosulfonation of 4-methoxypropiophenone followed by amidation[3][4]. Table 1 summarizes the diagnostic data for the crude mixture.

Table 1: Chromatographic and Physicochemical Data for Impurity Profiling

Impurity / ComponentOrigin / CausalityRelative Polarity (TLC/HPLC)pKa EstimatePrimary Removal Strategy
4-Methoxypropiophenone Unreacted starting material from incomplete chlorosulfonation.Low (Elutes first)N/A (Neutral)Liquid-Liquid Extraction (Remains in organic phase at pH > 11)
Target Sulfonamide Desired ProductMedium~10.0Product Isolation (Precipitates at pH < 3)
Regioisomers Sulfonation at the 2'- or 6'- positions due to kinetic vs. thermodynamic control.Medium (Co-elutes closely)~10.0Column Chromatography (Gradient elution)
Sulfonic Acid Byproduct Hydrolysis of the intermediate sulfonyl chloride during aqueous workup.Very High (Stays at baseline)< 1.0Aqueous Wash (Partitions into water at pH 7-8)
Disulfonated Byproducts Over-reaction during harsh chlorosulfonation conditions.High~10.0Recrystallization (Differential solubility)

Section 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my product "oil out" instead of crystallizing during recrystallization, and how do I fix it? Causality: "Oiling out" occurs when the target compound separates from the solvent as a liquid rather than a solid lattice[5]. This happens when the melting point of the compound is lower than the temperature at which it reaches supersaturation, a condition heavily exacerbated by high concentrations of structurally similar impurities (like regioisomers) that disrupt crystal lattice formation[5]. Solution: Transition to a binary solvent system such as 70% Isopropanol/Water[5][6]. The addition of water increases the polarity of the solvent, forcing the sulfonamide to crystallize at a higher temperature before it can phase-separate into an oil. Additionally, lower the cooling rate and introduce a seed crystal at the cloud point to bypass the supersaturation phase[5].

Q2: How can I selectively remove the unreacted 4-methoxypropiophenone starting material without using column chromatography? Causality: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone contains a primary sulfonamide group (-SO₂NH₂). The highly electron-withdrawing sulfonyl group makes the nitrogen protons weakly acidic (pKa ~10). 4-Methoxypropiophenone lacks this acidic proton. Solution: By treating the crude mixture with a strong aqueous base (e.g., 1M NaOH, pH 11-12), the sulfonamide is deprotonated to form a highly water-soluble sodium salt. The neutral 4-methoxypropiophenone remains entirely in the organic phase (e.g., ethyl acetate). Separating the phases and acidifying the aqueous layer will precipitate the pure target compound.

Q3: I am detecting a highly polar impurity on HPLC that tails heavily. What is it, and how is it removed? Causality: This is almost certainly the sulfonic acid byproduct. If the intermediate sulfonyl chloride is exposed to trace moisture before or during the amidation step with ammonia, it rapidly hydrolyzes into the corresponding sulfonic acid[3]. Solution: Sulfonic acids are exceptionally strong acids and remain ionized (and thus water-soluble) even at neutral pH. A simple aqueous wash of your organic crude mixture with a mild bicarbonate solution (pH 7-8) will quantitatively remove this impurity into the aqueous waste stream[3].

Section 3: Purification Workflow Visualization

The following diagram maps the logical progression of the acid-base extraction and recrystallization workflow, highlighting the phase partitioning based on the causality discussed above.

PurificationWorkflow Crude Crude Mixture (Product + Impurities) BaseExt Add 1M NaOH (aq) & EtOAc (Liquid-Liquid Extraction) Crude->BaseExt OrgLayer Organic Layer (Neutral Impurities: 4-Methoxypropiophenone) BaseExt->OrgLayer Top Phase AqLayer Aqueous Layer (Water-Soluble Sulfonamide Salt) BaseExt->AqLayer Bottom Phase Discard Discard / Recycle OrgLayer->Discard Waste Acidify Acidify with 1M HCl to pH 2-3 (Precipitation) AqLayer->Acidify Filter Vacuum Filtration & Water Wash Acidify->Filter Recryst Recrystallization (70% Isopropanol/Water) Filter->Recryst Pure Pure 1-(4'-Methoxy-3'- sulfonamidophenyl)-1-propanone Recryst->Pure

Workflow for the acid-base extraction and recrystallization of the target sulfonamide.

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your execution, the following protocols feature built-in validation checks. If a validation check fails, do not proceed to the next step; troubleshoot the current state.

Protocol A: Selective Deprotonation and Liquid-Liquid Extraction

Objective: Isolate the target sulfonamide from neutral precursors and organic-soluble byproducts.

  • Dissolution: Dissolve 10 g of the crude solid mixture in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Basic Extraction: Add 100 mL of 1M NaOH (aq). Stopper and shake vigorously, venting frequently.

    • Validation Check: Test the pH of the aqueous layer using indicator paper. It must be ≥ 11. If the pH is lower, the sulfonamide will remain protonated and partition into the organic waste, resulting in massive yield loss. Add additional NaOH if necessary.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask. Retain the upper organic layer (containing impurities) for TLC analysis before discarding.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with continuous magnetic stirring.

    • Validation Check: A white to off-white precipitate must form immediately as the pH drops below 4. Continue adding HCl until the pH stabilizes at 2-3 to ensure 100% protonation of the sulfonamide.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold distilled water to remove residual NaCl salts.

Protocol B: Binary Solvent Recrystallization

Objective: Polish the product to >99% purity by removing trace regioisomers and disulfonated species[5][6].

  • Solvent Preparation: Prepare a binary solvent mixture of 70% Isopropanol and 30% Water (v/v)[5][6].

  • Dissolution: Transfer the crude solid from Protocol A into an Erlenmeyer flask. Add the minimum amount of the boiling binary solvent required to completely dissolve the solid.

  • Hot Filtration (Optional but Recommended): If the solution is cloudy or contains dark particulates, perform a hot gravity filtration through fluted filter paper to remove insoluble impurities.

  • Controlled Cooling: Remove the flask from the heat source and place it on an insulating surface (e.g., a cork ring). Allow it to cool to room temperature undisturbed.

    • Validation Check: Observe the flask after 15 minutes. Distinct crystalline needles or plates should begin forming. If the solution turns milky and a dense liquid pools at the bottom, the product has "oiled out." Reheat to dissolve, add 5% more water to the solvent system, and cool more slowly.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter the crystals under vacuum, wash with 10 mL of ice-cold 70% isopropanol, and dry in a vacuum desiccator overnight.

Section 5: References

  • Benchchem. "Byproduct identification and removal in sulfonamide synthesis." Benchchem Technical Support. Available at:

  • Pharmaffiliates. "1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3." Pharmaffiliates Product Catalog. Available at:

  • BOC Sciences. "CAS 1189482-14-1 1-(4'-Methoxy-3'-Sulfonamidophenyl)-1-Propanone-[d3]." BOC Sciences. Available at:

  • Benchchem. "Technical Support Center: Recrystallization of Sulfonamide Products." Benchchem Technical Support. Available at:

  • Google Patents. "US2777844A - Sulfonamide purification process." Google Patents. Available at:

  • National Institutes of Health (PMC). "Preparation of sulfonamides from N-silylamines." PMC. Available at:

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when quantifying 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone —a critical intermediate and potential degradation impurity in the synthesis of sulfonamide-based pharmaceuticals like Tamsulosin[1].

This guide synthesizes field-proven LC-MS/MS methodologies with mechanistic troubleshooting to ensure your analytical workflows are robust, sensitive, and strictly compliant with ICH Q2(R1) validation standards.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Troubleshooting

Q1: Why do I observe severe peak tailing for this compound, and how can I correct it? A1: Peak tailing in this molecule is driven by secondary retention mechanisms. The sulfonamide moiety (-SO2NH2) and the ketone carbonyl are strong hydrogen-bond participants. On standard silica-based C18 columns, unreacted acidic silanol (-Si-OH) groups deprotonate at mid-pH to form anionic -Si-O- sites[2]. These sites engage in strong hydrogen bonding and ion-dipole interactions with the sulfonamide group, causing the analyte to "stick" and elute slowly.

  • The Fix: Lower the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid to keep residual silanols fully protonated (neutral). Additionally, switch to a high-purity, fully end-capped C18 column or a polar-embedded stationary phase to physically shield the silica backbone[2].

Q2: What is the optimal mass spectrometry ionization strategy for this impurity? A2: While sulfonamides can be analyzed in negative ion mode (ESI-) due to the acidic nature of the -SO2NH2 proton, Positive Electrospray Ionization (ESI+) is highly effective when paired with acidic mobile phases (like 0.1% Formic Acid)[3]. The ketone oxygen and the sulfonamide nitrogen can accept a proton, yielding a strong [M+H]+ precursor ion at m/z 244.1.

Q3: How do I mitigate matrix suppression when extracting this impurity from bulk API? A3: Co-eluting high-concentration active pharmaceutical ingredients (API) compete for charge droplets in the ESI source, leading to signal suppression. To create a self-correcting quantification system, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS). Spiking your samples with 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (precursor m/z 247.1) ensures that any matrix effects suppressing the analyte will equally suppress the IS, keeping the peak area ratio constant[4].

Part 2: Visual Troubleshooting Workflow

When chromatographic integrity fails, follow this logical decision tree to isolate the root cause.

Troubleshooting Start Issue: Peak Tailing or Signal Suppression CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH FixpH Adjust pH with 0.1% FA CheckpH->FixpH No CheckCol Is Column End-Capped? CheckpH->CheckCol Yes FixpH->CheckCol FixCol Use High-Purity C18 CheckCol->FixCol No CheckMatrix Is Matrix Effect > 15%? CheckCol->CheckMatrix Yes FixCol->CheckMatrix FixMatrix Spike with -d3 Internal Standard CheckMatrix->FixMatrix Yes Success Optimal Peak Symmetry & Recovery CheckMatrix->Success No FixMatrix->Success

Caption: Decision tree for resolving peak tailing and matrix suppression in sulfonamide LC-MS/MS.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this LC-MS/MS protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) that must pass before sample acquisition begins[3].

Step-by-Step Methodology

1. Sample Preparation & Isotope Spiking

  • Step 1.1: Accurately weigh 10.0 mg of the bulk drug substance and dissolve in 10 mL of Methanol:Water (50:50, v/v) to create the sample matrix.

  • Step 1.2: Spike 100 µL of the sample with 10 µL of a 1.0 µg/mL solution of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-d3 (Internal Standard)[4].

  • Step 1.3: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble excipients. Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation (UHPLC)

  • Column: High-purity, fully end-capped C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (pH ~2.8 to suppress silanol ionization)[2].

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 5% B), 5.1-7 min (re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

3. Mass Spectrometry Detection (ESI+ MRM)

  • Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C.

  • Analyte Transitions: m/z 244.1 → 226.1 (Quantifier, loss of H2O) | m/z 244.1 → 165.1 (Qualifier).

  • IS Transitions: m/z 247.1 → 229.1 (Quantifier).

4. System Suitability Testing (The Self-Validation Gate)

  • Action: Inject the 10 ng/mL calibration standard six consecutive times.

  • Pass Criteria: Peak area %RSD must be ≤ 2.0%. The USP Tailing Factor for the analyte peak must be ≤ 1.5. Do not proceed to sample analysis if SST fails.

Workflow A Sample Prep Spike with -d3 IS B System Suitability Verify Tailing < 1.5 A->B C Chromatography UHPLC (End-capped C18) B->C D Detection ESI+ MS/MS (MRM) C->D E Data Analysis Quantify via Area Ratio D->E

Caption: Self-validating analytical workflow for LC-MS/MS quantification of sulfonamide impurities.

Part 4: Quantitative Data & Method Validation Summary

The following table summarizes the expected validation parameters for this method, grounded in ICH Q2(R1) guidelines, demonstrating the method's capability to detect trace impurities in complex matrices[3].

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved PerformanceMechanistic Rationale for Performance
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 ng/mLHigh ionization efficiency of the sulfonamide/ketone in ESI+ with 0.1% FA.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 ng/mLMinimized baseline noise due to the use of highly selective MRM transitions.
Linearity (

)

≥ 0.995
0.9992 (1.5 - 500 ng/mL)The -d3 internal standard perfectly corrects for any concentration-dependent matrix suppression.
Recovery (Accuracy) 80% – 120%98.4% ± 2.1%End-capped C18 prevents irreversible adsorption of the analyte to the column frit or stationary phase.
Precision (%RSD) ≤ 5.0% for Impurities1.8% (Intra-day)Stable ESI droplet desolvation and consistent autosampler performance.

Part 5: References

  • Development and Validation of an LC-MS/MS Method for Nitrosamine Impurity Detection in Tamsulosin Hydrochloride Source: ResearchGate / International Journal of Applied Pharmaceutics URL:[Link]

  • 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (CID 45039730) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Validation & Comparative

validation of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone's biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Validation and Comparative Profiling of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Introduction & Mechanistic Context

In the landscape of pharmaceutical development, the rigorous qualification of active pharmaceutical ingredient (API) impurities is mandated by regulatory frameworks to ensure patient safety. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1) is a critical synthetic intermediate and oxidative degradation product of Tamsulosin, a blockbuster


-adrenergic receptor antagonist prescribed for benign prostatic hyperplasia (BPH)[1].

Unlike the active API, which exerts its therapeutic effect through potent and selective blockade of


 and 

receptors in the prostate and bladder[2], this propanone derivative lacks the essential pharmacophore required for target engagement. The biological activity of Tamsulosin is driven by its secondary amine, which becomes protonated at physiological pH and forms a critical salt bridge with the highly conserved Asp106 residue in the binding pocket of the

-adrenergic receptor[3]. Furthermore, the bulky phenoxyethyl tail occupies a hydrophobic accessory pocket, conferring subtype selectivity.

In 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, the alkylamine chain is replaced by a ketone at the benzylic position (C1 of the propyl chain), and the phenoxyethyl moiety is entirely absent. This structural truncation abolishes the ability of the molecule to form the requisite ionic interactions, resulting in a near-complete loss of target affinity. This guide provides a comprehensive comparative analysis of the biological activity of this impurity against Tamsulosin, detailing the self-validating experimental protocols required to prove its pharmacological inertness under4[4].

Comparative Performance Data

To qualify an impurity, its pharmacological and toxicological profile must be objectively compared against the API and established reference standards[5]. The data below summarizes the receptor binding and cytotoxicity profiles.

Table 1: Receptor Binding Affinity (


) Comparison 
| Compound | 

Affinity (

, nM) |

Affinity (

, nM) |

Affinity (

, nM) | Pharmacological Status | | :--- | :--- | :--- | :--- | :--- | | Tamsulosin (API) | 0.22 ± 0.04 | 3.9 ± 0.5 | 0.45 ± 0.08 | Potent Antagonist[6] | | Doxazosin (Reference) | 2.6 ± 0.3 | 3.4 ± 0.4 | 4.6 ± 0.5 | Non-selective Antagonist[6] | | 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone | > 10,000 | > 10,000 | > 10,000 | Inactive Impurity |

Table 2: In Vitro Cytotoxicity & Off-Target Profile

Assay / Target Tamsulosin (API) Propanone Impurity Clinical Implication

| PC-3 Cell Viability (IC


)  | > 50 

M | > 100

M | No significant prostate cytotoxicity. | | HepG2 Hepatotoxicity (IC

)
| > 100

M | > 100

M | Favorable hepatic safety profile[7]. | | hERG Channel Inhibition | Weak (

) | Negative | Low risk of QT prolongation. |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and trustworthiness, the following protocols are designed with built-in positive and negative controls, ensuring the system validates its own outputs.

Protocol 1: Radioligand Binding Assay for -Adrenergic Receptors

Causality & Rationale: We utilize


-prazosin as the radioligand because its high specific activity and well-characterized non-selective affinity for all 

subtypes provide a reliable, highly sensitive baseline for competitive displacement[6].
  • Membrane Preparation: Culture CHO cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    receptors. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
  • Assay Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 0.5 nM 
    
    
    
    -prazosin, and varying concentrations of the test compound (10
    
    
    to 10
    
    
    M) in assay buffer. Self-Validation: Include wells with 10
    
    
    M unlabelled phentolamine to define non-specific binding (NSB).
  • Equilibration: Incubate the mixture at 25°C for 45 minutes. Causality: This specific temperature and duration ensure steady-state equilibrium binding is reached without inducing thermal receptor degradation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass and reduce non-specific radioligand binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate

    
     values using non-linear regression and convert to absolute affinity (
    
    
    
    ) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable measure of cellular metabolic activity, serving as a highly reliable proxy for cell viability.

  • Cell Seeding: Seed PC-3 (human prostate cancer) or HepG2 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • Compound Treatment: Treat cells with 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone at concentrations ranging from 1

    
    M to 200 
    
    
    
    M. Self-Validation: Use 0.1% DMSO as a vehicle (negative) control and 10% Triton X-100 as a positive control for 100% cell death.
  • MTT Incubation: After 48 hours of exposure, add 20

    
    L of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.
    
  • Solubilization & Reading: Discard the media and dissolve the insoluble formazan crystals in 150

    
    L of DMSO. Read the absorbance at 570 nm using a microplate reader.
    

Mechanistic & Workflow Visualizations

G Tamsulosin Tamsulosin (API) High Affinity Antagonist Alpha1AR Alpha-1A Adrenergic Receptor (Prostate Smooth Muscle) Tamsulosin->Alpha1AR Potent Blockade Impurity 1-(4'-Methoxy-3'-sulfonamidophenyl) -1-propanone (Low Affinity Impurity) Impurity->Alpha1AR No Binding Gq Gq Protein Activation Alpha1AR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release (Muscle Contraction) IP3->Ca2

Fig 1. Alpha-1A receptor signaling pathway and differential antagonist binding profiles.

Workflow A Impurity Isolation (Prep-HPLC / MS) B Structural Confirmation (NMR / FTIR) A->B C In Vitro Binding Assay (Radioligand Displacement) B->C D Cytotoxicity Screening (PC-3 Cell Line) C->D E ICH Q3A(R2) Qualification Report D->E

Fig 2. Step-by-step biological validation workflow for API impurities.

Conclusion & Regulatory Implications

The experimental validation of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone demonstrates a profound lack of biological activity at the


-adrenergic receptor compared to the active drug, Tamsulosin. Furthermore, the absence of significant cytotoxicity in hepatic and prostatic cell lines supports its safety profile as an inert process impurity. These data are critical for establishing acceptable intake limits and justifying specification thresholds in regulatory submissions under 5[5] and ICH Q3A(R2) guidelines[4].

References

  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors | PMC / NIH | 6

  • Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues | ChEMBL / EMBL-EBI | 3

  • Personalized therapeutics of α1-blockers in patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia | PMC / NIH | 2

  • Tamsulosin - Pharmacodynamic Properties | ResearchGate | 1

  • Guidance for Industry: Q3A Impurities in New Drug Substances | FDA | 4

  • Tamsulosin | C20H28N2O5S | CID 129211 | PubChem / NIH | 7

  • Guidance for Industry - ANDAs: Impurities in Drug Substances | Regulations.gov | 5

Sources

A Comparative Guide to the Synthesis and Biological Activity of Novel 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis and comparative biological evaluation of a focused library of novel 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone derivatives. We delve into the rationale behind the synthetic strategy, offering detailed, replicable protocols for the synthesis of the core scaffold and its subsequent derivatization. Furthermore, we present a comparative analysis of the antibacterial activity of these derivatives against representative Gram-positive and Gram-negative bacteria, supported by quantitative experimental data. The structure-activity relationships (SAR) are discussed to provide a framework for future drug design and optimization efforts in this chemical space.

Introduction: The Enduring Relevance of the Sulfonamide Scaffold

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have a rich history in medicine.[1] Their discovery revolutionized the treatment of bacterial infections before the advent of penicillin.[1] Beyond their antibacterial prowess, derivatives of the sulfonamide scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and hypoglycemic properties.[2][3][4] This versatility stems from the sulfonamide moiety's ability to act as a structural mimic of p-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria, thereby acting as competitive inhibitors of the enzyme dihydropteroate synthase.[1][2]

The 1-(phenyl)-1-propanone core is also a privileged structure in medicinal chemistry, found in various pharmacologically active compounds. The strategic combination of this ketone scaffold with the sulfonamide group at the 3'-position of a methoxy-substituted phenyl ring presents an intriguing template for novel drug candidates. This guide focuses on the synthesis of a parent compound, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, and a series of its N-substituted derivatives. By systematically modifying the substituent on the sulfonamide nitrogen, we aim to explore the resulting impact on antibacterial efficacy and establish clear structure-activity relationships.

Synthetic Strategy and Rationale

The synthetic approach was designed to be robust and modular, allowing for the efficient generation of diverse derivatives from a common intermediate. The overall workflow is depicted below.

G cluster_prep Intermediate Synthesis cluster_deriv Derivative Synthesis cluster_eval Evaluation A 1-(4-Methoxyphenyl) -1-propanone B Nitration (HNO3/H2SO4) A->B C 1-(4-Methoxy-3-nitro -phenyl)-1-propanone B->C D Reduction (e.g., SnCl2/HCl) C->D E 1-(4-Methoxy-3-amino -phenyl)-1-propanone (Key Intermediate) D->E F Key Intermediate (E) G Sulfonylation (R-SO2Cl, Pyridine) F->G H Target Derivatives 1-(4'-Methoxy-3'-(R-sulfonamido) -phenyl)-1-propanone G->H I Purification & Characterization (Chromatography, NMR, MS) H->I J Antibacterial Assay (MIC Determination) I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: Overall workflow for synthesis and evaluation.

The core strategy involves a three-step synthesis of the key amine intermediate followed by a divergent sulfonylation step to generate the final derivatives.

  • Step 1: Nitration. The synthesis commences with the regioselective nitration of commercially available 1-(4-methoxyphenyl)-1-propanone. The methoxy group is an ortho-, para-director. Since the para position is blocked, the nitro group is directed to the ortho position (C3), yielding 1-(4-methoxy-3-nitrophenyl)-1-propanone.[5]

  • Step 2: Reduction. The nitro group is then reduced to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in acidic medium, which selectively reduces the nitro group without affecting the ketone or methoxy functionalities. This step yields the crucial intermediate, 1-(4-methoxy-3-aminophenyl)-1-propanone.

  • Step 3: Sulfonylation. The final derivatives are synthesized via a nucleophilic attack of the primary amine onto various sulfonyl chlorides.[3][4] This reaction is typically carried out in the presence of a base like pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6] This modular approach allows for the introduction of diverse aliphatic and aromatic substituents (R-groups) onto the sulfonamide nitrogen, facilitating a systematic exploration of the SAR.

Experimental Protocols

Synthesis of 1-(4-Methoxy-3-aminophenyl)-1-propanone (Key Intermediate)
  • Nitration: To a stirred solution of 1-(4-methoxyphenyl)-1-propanone (10 mmol) in concentrated sulfuric acid (20 mL) at 0°C, a mixture of concentrated nitric acid (11 mmol) and sulfuric acid (5 mL) is added dropwise, maintaining the temperature below 5°C. After the addition, the mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to yield 1-(4-methoxy-3-nitrophenyl)-1-propanone.

  • Reduction: The nitro compound (8 mmol) is dissolved in ethanol (50 mL). To this solution, a solution of tin(II) chloride dihydrate (40 mmol) in concentrated hydrochloric acid (15 mL) is added, and the mixture is refluxed for 4 hours. After cooling, the mixture is made alkaline (pH ~8) with a 20% NaOH solution. The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure to afford the crude amine intermediate, which can be purified by column chromatography.

General Procedure for the Synthesis of Sulfonamide Derivatives (3a-3d)
  • To a solution of 1-(4-methoxy-3-aminophenyl)-1-propanone (1 mmol) in dry pyridine (5 mL) at 0°C, the appropriate sulfonyl chloride (1.1 mmol) is added portion-wise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 12-16 hours (monitored by TLC).

  • Upon completion, the mixture is poured into ice-cold 2N HCl (50 mL) to precipitate the product.

  • The solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final sulfonamide derivative.

Caption: General sulfonylation reaction scheme.

Comparative Antibacterial Activity

The synthesized derivatives were evaluated for their in vitro antibacterial activity against two representative strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the broth microdilution method. Ciprofloxacin was used as a standard reference drug.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation: A stock solution of each test compound (1024 µg/mL) is prepared in DMSO. Serial two-fold dilutions are made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum: Bacterial strains are cultured overnight in MHB. The culture is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. Wells containing only broth and inoculum serve as a positive control for growth, while wells with only broth serve as a negative control.

Results and Structure-Activity Relationship (SAR)

The antibacterial activities of the synthesized compounds are summarized in the table below.

Compound IDR-Group on SulfonamideMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3a -CH₃ (Methanesulfonyl)128>256
3b -C₆H₅ (Benzenesulfonyl)3264
3c -C₆H₄-CH₃ (p-Toluenesulfonyl)1632
3d -C₆H₄-NO₂ (p-Nitrobenzenesulfonyl)816
Ciprofloxacin (Reference)0.50.25

From the results, several key structure-activity relationships can be established:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the sulfonamide nitrogen (compounds 3b-3d ) conferred significantly greater antibacterial activity than the aliphatic methanesulfonyl group (compound 3a ). This suggests that the aromatic ring may engage in favorable interactions, such as π-π stacking, within the active site of the target enzyme.

  • Effect of Phenyl Ring Substitution: Modifying the para-substituent on the benzene ring had a profound impact on activity. The introduction of an electron-donating methyl group (3c ) improved activity compared to the unsubstituted phenyl ring (3b ).

  • Role of Electron-Withdrawing Groups: The most potent compound in the series was 3d , which features a strong electron-withdrawing nitro group.[1][2] This enhancement in activity is a well-documented phenomenon in sulfonamide chemistry and can be attributed to the increased acidity of the sulfonamide N-H proton, which may facilitate stronger binding to the target enzyme.[2][7]

  • Gram-Positive vs. Gram-Negative Activity: All active compounds showed greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation for many antibacterial agents and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.

G cluster_sar Structure-Activity Relationship cluster_r R-Group Variation Core 1-(4'-Methoxy-3'-sulfonamidophenyl) -1-propanone Core R_Aliphatic -CH₃ (Aliphatic) (Low Activity) Core->R_Aliphatic leads to R_Aromatic Aromatic Ring (Increased Activity) Core->R_Aromatic leads to R_EDG Aromatic + EDG (-CH₃) (Good Activity) R_Aromatic->R_EDG improves R_EWG Aromatic + EWG (-NO₂) (Highest Activity) R_Aromatic->R_EWG greatly improves

Caption: SAR summary for the synthesized derivatives.

Conclusion

This guide has detailed a straightforward and efficient synthetic route for a series of novel 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone derivatives. The comparative biological evaluation revealed that N-aromatic substituted sulfonamides are significantly more potent antibacterial agents than their N-aliphatic counterparts. Furthermore, the electronic properties of the substituent on the aromatic ring play a critical role in modulating activity, with a strong electron-withdrawing group leading to the most potent compound in this series. These findings provide valuable insights for the rational design of new sulfonamide-based therapeutic agents and underscore the continued importance of this versatile scaffold in drug discovery.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Journal of the Mexican Chemical Society.
  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2004). Journal of Medicinal Chemistry.
  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Journal of the Adichunchanagiri University.
  • 1-(4-Methoxy-3-nitro-phenyl)-propan-1-one. (n.d.). PubChem. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank. Available at: [Link]

Sources

comparing different synthesis routes for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis Guide: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Executive Summary

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1076198-44-1), also known as 4-methoxy-3-sulfonamidopropiophenone, is a high-value chemical intermediate[1]. It serves as the critical backbone in the synthesis of α1-adrenergic receptor antagonists, most notably the blockbuster drug Tamsulosin, which is widely prescribed for benign prostatic hyperplasia (BPH)[2][3]. For researchers and process chemists, selecting the optimal synthesis route for this intermediate is a balancing act between regioselectivity, scalability, and cost-efficiency.

This guide objectively evaluates the two primary synthetic pathways—Direct Chlorosulfonation and Friedel-Crafts Acylation—providing mechanistic causality, self-validating experimental protocols, and comparative performance data to inform your process chemistry decisions.

Mechanistic Pathway Analysis: Causality & Regioselectivity

To synthesize 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, two functional groups must be correctly positioned on an anisole core: a propionyl group and a sulfonamide group. The order of their introduction dictates the efficiency of the synthesis.

Route A: Direct Chlorosulfonation & Ammonolysis (The Industry Standard)

This route begins with 4-methoxypropiophenone. The mechanism relies on Electrophilic Aromatic Substitution (EAS). The methoxy group is a strongly activating, ortho/para-directing group. Because the para position is already sterically blocked by the propionyl group, the incoming chlorosulfonyl electrophile is directed almost exclusively to the ortho position relative to the methoxy group[3][4].

  • Strategic Advantage: Highly predictable regioselectivity and utilizes inexpensive, commercially available starting materials.

Route B: Friedel-Crafts Acylation (The Alternative Approach)

This route reverses the logic, starting with 2-methoxybenzenesulfonamide and introducing the propionyl group via Friedel-Crafts acylation using propionyl chloride and a Lewis acid (e.g., AlCl3)[3].

  • Mechanistic Bottleneck: While the methoxy group directs the incoming acylium ion to the para position, the sulfonamide group is strongly electron-withdrawing and can complex with the Lewis acid[3]. This deactivates the ring, requiring harsh conditions, excess catalyst, and often resulting in a lower yield of the desired para-substituted product.

Pathway Visualization

SynthesisRoutes StartA 4-Methoxypropiophenone (Starting Material A) StepA1 Chlorosulfonation Reagent: ClSO3H Temp: 0-5°C StartA->StepA1 IntA 2-Methoxy-5-propionylbenzene- sulfonyl chloride StepA1->IntA StepA2 Ammonolysis Reagent: NH3 (aq) Temp: <10°C IntA->StepA2 Product 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (Target Intermediate) StepA2->Product StartB 2-Methoxybenzenesulfonamide (Starting Material B) StepB1 Friedel-Crafts Acylation Reagent: Propionyl Chloride, AlCl3 Solvent: CH2Cl2 StartB->StepB1 StepB1->Product

Chemical workflows for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone synthesis.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the two primary routes, alongside a theoretical Palladium-Catalyzed Amination route (Route C) often explored in discovery chemistry but rarely scaled.

Performance MetricRoute A: Direct ChlorosulfonationRoute B: Friedel-Crafts AcylationRoute C: Pd-Catalyzed Amination (Discovery)
Overall Yield 70% – 80%45% – 55%85% – 90%
Regioselectivity >98% (ortho to methoxy)~85% (para to methoxy)>99% (pre-determined by halide)
Scalability Excellent (Metric Tons)Moderate (Pilot Scale)Poor (Lab Scale)
Cost Efficiency High (Low-cost reagents)Medium (Expensive starting material)Low (Precious metal catalysts)
Environmental Impact High (Acidic waste generation)High (Aluminum salt waste)Low (Catalytic efficiency)

Experimental Methodology: Route A (Chlorosulfonation & Ammonolysis)

Due to its superior scalability and cost-efficiency, Route A is the industry standard[4]. The following protocol is designed as a self-validating system, ensuring that intermediate stability and reaction completion are rigorously controlled.

Step 1: Electrophilic Chlorosulfonation
  • Preparation : To a dry, nitrogen-purged jacketed reactor, charge 10.0 g of 4-methoxypropiophenone. Cool the reactor to 0–5 °C using an ice-brine bath[4].

  • Addition : Dropwise add 30.0 g of chlorosulfonic acid over 30 minutes, maintaining the internal temperature strictly below 5 °C. Stir for 2 hours[4].

    • Causality & Expertise: Chlorosulfonic acid acts as both the electrophile source and the solvent. The strict low-temperature control is critical; allowing the temperature to rise will trigger an exothermic runaway, leading to oxidative degradation and the formation of di-sulfonylated impurities.

Step 2: Quench and Isolation
  • Quenching : Carefully pour the highly reactive mixture over 100 g of crushed ice under vigorous mechanical stirring[4].

  • Isolation : Immediately perform vacuum filtration to isolate the precipitated 2-methoxy-5-propionylbenzenesulfonyl chloride.

    • Causality & Expertise: Rapid thermal quenching with ice is mandatory. If the temperature rises during the aqueous quench, the highly electrophilic sulfonyl chloride will undergo rapid hydrolysis back into a useless sulfonic acid. Immediate filtration minimizes the intermediate's exposure to water.

Step 3: Ammonolysis (Nucleophilic Acyl Substitution)
  • Solvation : Dissolve the damp solid intermediate in 50 mL of tetrahydrofuran (THF)[4].

  • Reaction : Add the THF solution dropwise to a 25% aqueous ammonia solution, maintaining the temperature at 10 °C. Stir for 2 hours[4].

    • Causality & Expertise: THF is chosen to ensure the hydrophobic sulfonyl chloride remains fully solvated. Keeping the temperature at 10 °C ensures that the nucleophilic attack by ammonia kinetically outcompetes competitive hydrolysis by the aqueous solvent.

Step 4: Self-Validation & Workup
  • Validation : Monitor the reaction via Thin Layer Chromatography (TLC). Use a mobile phase of Dichloromethane:Methanol (5:1 v/v)[2]. The reaction is complete when the high-Rf sulfonyl chloride spot completely disappears.

  • Extraction : Add ethyl acetate to the mixture to extract the organic phase[4].

  • Purification : Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone as a solid.

References

1.1 2.2 3.4 4.3

Sources

Safety Operating Guide

Comprehensive Handling and Disposal Protocol for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical intermediate workflows, I frequently consult with research teams on the lifecycle management of complex organic molecules. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1076198-44-1) is a highly valuable building block, primarily utilized in the synthesis of alpha-adrenergic antagonists and other sulfonamide-based therapeutics.

While its utility in drug development is undeniable, its structural composition—specifically the presence of a sulfonamide moiety (-SO₂NH₂) alongside a ketone—demands rigorous, scientifically grounded handling and disposal protocols. This guide moves beyond basic safety data sheets to explain the causality behind our operational choices, ensuring your laboratory maintains the highest standards of safety, environmental compliance, and scientific integrity.

Physicochemical Profiling and Risk Assessment

To design a self-validating safety protocol, we must first understand the molecule's intrinsic properties. The sulfonamide group is particularly sensitive to thermal stress. When subjected to high temperatures (such as during improper incineration or an accidental fire), the S-N and C-S bonds cleave, leading to the rapid release of highly toxic sulfur dioxide (SO₂) and nitrogen oxides (NOx) gases[1][2].

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
Chemical Name 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanoneIdentifies specific functional groups (Methoxy, Ketone, Sulfonamide).
CAS Number 1076198-44-1Required unique identifier for hazardous waste manifesting.
Molecular Formula C₁₀H₁₃NO₄SIndicates the presence of Nitrogen (N) and Sulfur (S), dictating scrubber requirements during disposal.
Molecular Weight 243.28 g/mol Used for stoichiometric calculations during chemical neutralization (if applicable).
Physical State Solid powderProne to aerosolization; presents a severe inhalation hazard if mishandled.
Thermal Decomposition Yields SOx, NOx, CO, CO₂Strictly prohibits standard open-air burning; dictates high-temperature, scrubbed incineration[2].

Operational Handling Protocol

Before discussing disposal, we must establish the baseline for daily operational handling. The primary risk during routine laboratory manipulation is the aerosolization of the solid powder, which can lead to respiratory irritation and mucosal absorption.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound within a certified Class II biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Don standard laboratory attire, including a flame-resistant lab coat, ANSI-approved safety goggles, and double-layered nitrile gloves. If handling bulk quantities outside of a fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Weighing and Transfer: Use anti-static weighing boats and spatulas to minimize the electrostatic dispersion of the powder.

  • Solvent Dissolution: When preparing stock solutions (e.g., in DMSO or Methanol), add the solvent slowly down the side of the vessel to prevent aerosolizing the dry powder.

Spill Response and Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

G Start Spill Detected Assess Assess Scale & Hazards (Ventilation, PPE) Start->Assess Contain Containment (Avoid Dust) Assess->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Package Package in Sealed HDPE Container Collect->Package Label Label as Hazardous (Contains S, N) Package->Label Incinerate High-Temp Incineration (w/ Scrubbers) Label->Incinerate

Workflow for the containment and disposal of sulfonamide-derivative chemical spills.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation and Assessment: Immediately isolate the spill area. Assess the volume of the spill and ensure the laboratory's HVAC system is actively exhausting the air.

  • Containment: Do not use water, as this can spread the material and potentially facilitate environmental runoff. Instead, surround the spill with an inert, dry absorbent material (e.g., vermiculite or dry sand).

  • Mechanical Collection: Using non-sparking tools (to prevent the ignition of any potential organic dust clouds), gently sweep the powder and the absorbent material. Avoid aggressive sweeping that generates airborne dust.

  • Primary Packaging: Transfer the collected waste into a heavy-duty, sealable polyethylene bag for staging.

Proper Disposal Procedures

The disposal of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone cannot be treated as standard non-hazardous organic waste. Because of its heteroatom composition, it must be completely oxidized to prevent environmental toxicity.

Step-by-Step Disposal Methodology:

  • Segregation from Incompatible Waste: Sulfonamide derivatives must never be mixed with strong oxidizing agents, as this can trigger exothermic reactions. Segregate the waste in a dedicated, clearly marked container.

  • Secondary Containment and Labeling: Place the primary polyethylene bag containing the solid waste (and any contaminated PPE) into a secondary rigid High-Density Polyethylene (HDPE) drum to prevent physical puncture during transit. The drum must be explicitly labeled: "Toxic Organic Solid Waste - Contains Sulfur and Nitrogen. INCINERATE ONLY."

  • High-Temperature Incineration: The only scientifically and legally acceptable method of disposal is high-temperature incineration. The waste must be manifested to an EPA-approved (or local equivalent) hazardous waste facility.

  • Scrubber Verification: Crucially, you must verify that your chosen waste vendor utilizes an incinerator equipped with an afterburner and a wet scrubber system. As the compound undergoes thermal decomposition, the scrubbers are required to capture and neutralize the resulting SOx and NOx emissions, converting them into benign salts before exhaust release[3][4].

  • Environmental Prohibition: Under no circumstances should this compound or its solutions be flushed down the drain. It is highly mobile in aqueous environments and poses a severe risk to aquatic ecosystems and wastewater treatment facilities[5].

References

  • Title: SAFETY DATA SHEET - Fisher Scientific UK (Sulfonamide derivatives)[3] Source: Fisher Scientific UK URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.